The table below summarizes the fundamental chemical and commercial information for 2'-Azido guanosine.
| Property | Description |
|---|---|
| Systematic Name | 2'-Azido-2'-deoxyguanosine [1] [2] |
| CAS Registry Number | 60921-30-4 [1] [2] |
| Molecular Formula | C₁₀H₁₂N₈O₅ [3] [2] |
| Molecular Weight | 308.25 g/mol (based on C₁₀H₁₂N₈O₄) [1] or 324.25 g/mol (based on C₁₀H₁₂N₈O₅) [3] [2] |
| IUPAC Name | 2-amino-9-[(2R,3R,4R,5R)-3-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one [1] |
| Appearance | White powder [1] |
| UV Absorption | 253 nm [1] |
| Purity | Typically ≥97% by HPLC [1] |
| Stability | Stable for 2 years as supplied; solutions in DMSO or water are stable at -20°C for up to 1 month [1] |
| Price (Example) | ~$439 for 10 mg [1] |
The primary value of this compound lies in its application as a building block for synthesizing modified RNA. The incorporated 2'-azido group serves as a chemical handle for further modification via click chemistry.
This protocol describes how to incorporate this compound into RNA strands using synthetic chemistry.
After incorporation into RNA, the azido group can be used to attach fluorescent dyes for detection and imaging. The following diagram illustrates this two-step workflow.
Workflow for fluorescent DNA labeling using click chemistry, adaptable for RNA with this compound [6].
This experiment tests the functionality of RNA modified with this compound in a biological system.
Beyond its use as a tool, this compound itself has been studied for its direct biological effects in various experimental models, as summarized below.
| Biological Effect | Observed Outcome / Proposed Mechanism | Experimental Context |
|---|---|---|
| Antiviral Activity | Inhibition of vaccinia virus replication and L1210 cell growth [1]. | Cell culture studies. |
| Inhibition of DNA Metabolism | Concomitant inhibitory effect on DNA synthesis [1]. | Cell culture studies. |
| Anti-inflammatory Effects | Inhibition of inducible nitric oxide synthetase (iNOS) expression and NF-κB binding activity [1]. | Cultured rat hepatocytes. |
| Neuroprotection & Cognitive Enhancement | Reversal of avoidance memory retention impairment; inhibition of neuronal glucose uptake via PKA activation [1]. | Mouse models induced by zinc chloride and lead acetate. |
| Inhibition of Apoptosis | Inhibition of TNFα-induced rod cell apoptosis by inhibiting FADD upregulation [1]. | Cellular model. |
Experimental data from multiple techniques confirms the conformational preference of 2'-azido modified guanosine. The table below summarizes the key structural findings:
| Feature | Conformation/Property | Experimental Method | Significance |
|---|---|---|---|
| Ribose Pucker | C3'-endo | X-ray Crystallography [1] [2] | Maintains canonical A-form RNA structure. |
| Glycosidic Bond | anti | X-ray Crystallography [1] | Preserves standard base pairing geometry. |
| Minor Groove | Distinct, water-bridged hydrogen-bonding patterns | X-ray Crystallography [1] | Introduces unique hydration and interaction potential. |
| Duplex Stability | Slight decrease | UV Melting Analysis [1] | Minimal disruption to overall RNA stability. |
| Backbone Configuration | C2'-endo-like conformation is favored by syn nucleobases (a related context) [3] | Statistical Analysis of RNA Structures | Highlights interplay between sugar pucker and base orientation. |
The C3'-endo conformation is not merely a predicted preference but is backed by robust experimental evidence.
X-ray Crystallography: This provides the most direct visual proof. The crystal structure of a 27-nucleotide RNA model system containing 2'-azido adenosine (PDB ID: 3S8U) reveals that the 2'-azido group seamlessly integrates into the A-form helix, with the ribose locked in the C3'-endo conformation [2]. This specific structure was determined at a high resolution of 1.20 Å, allowing for precise atomic-level analysis [2]. The study found that the 2'-azido modification is accommodated within the double helix with minimal distortion and introduces unique, water-bridged hydrogen-bonding patterns in the minor groove [1].
Supplementary Biophysical Analysis:
The stable C3'-endo conformation and bioorthogonal azido handle enable diverse applications for this compound.
Incorporating this compound into RNA oligonucleotides is challenging because traditional phosphoramidite chemistry involves reactive P(III) species that are incompatible with azides [5]. The primary robust method involves:
The key information available primarily concerns the synthesis and confirmation of the RNA's A-form helix when modified with 2'-azido nucleosides. The synthesis and structural data for 2'-azido guanosine are part of a broader study on all four 2'-azido ribonucleosides.
| Structural Aspect | Observation with 2'-Azido Modification |
|---|---|
| Ribose Conformation | Favors the C3'-endo (Northern) sugar pucker, typical of A-form RNA [1]. |
| Minor Groove Hydration | Exhibits distinct, water-bridged hydrogen-bonding patterns in the minor groove [1]. |
| Overall Helical Geometry | Maintains the canonical A-form RNA structure [1]. |
The study also characterized the biochemical utility of this compound and other 2'-azido nucleosides, highlighting their versatility.
The diagram below summarizes the key experimental stages for working with this compound in RNA, from synthesis to final application.
For researchers, the primary value of this compound lies in its dual functionality:
This combination makes it a powerful tool for probing RNA structure and function, developing sophisticated siRNA therapeutics with enhanced stability, and creating diagnostic probes.
The table below summarizes the basic chemical information for the this compound nucleoside, which is the precursor to the phosphoramidite building block [1].
| Property | Description |
|---|---|
| Molecular Formula | C₁₀H₁₂N₈O₄ [1] |
| Molecular Weight | 308.25 g/mol [1] |
| IUPAC Name | 2-amino-9-[(2R,3R,4R,5R)-3-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one [1] |
| CAS Number | 60921-30-4 [1] |
| Appearance | White powder [1] |
| Purity | ≥97% by HPLC [1] |
The primary challenge in synthesizing a this compound phosphoramidite is the intrinsic chemical reactivity between the azide group and the phosphoramidite moiety, which can trigger a Staudinger reaction, leading to decomposition [2]. Therefore, a standard, stable phosphoramidite building block for this compound is not commonly available.
A proven strategy involves using a phosphodiester approach for the site-specific incorporation of 2'-azido nucleosides during solid-phase synthesis [2]. The workflow for this method is illustrated below.
Synthesis Workflow for 2'-Azido Modified RNA
This protocol is adapted from methods used for 2'-azido adenosine and uridine, which can be inferred for guanosine [2].
Step 1: Standard RNA Synthesis Initiation
Step 2: Manual Coupling of 2'-Azido Building Block
Step 3: Completion of Synthesis and Deprotection
Once incorporated into RNA, the 2'-azido group is a versatile handle for further modification, primarily through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry [4].
The incorporation of 2'-azido nucleosides into RNA oligonucleotides represents a significant advancement in chemical biology and therapeutic development, offering researchers a versatile tool for creating functionalized nucleic acids with tailored properties. 2'-azido guanosine, specifically, serves as a valuable molecular handle for post-synthetic modification through bioorthogonal chemistry while maintaining key structural features of native RNA. This modification has demonstrated remarkable potential across various applications, including RNA interference technologies, biophysical probing, and diagnostic assay development. The 2'-azido group's relatively small steric profile and polarity make it particularly attractive, as it supports the C3'-endo ribose conformation characteristic of A-form RNA helices, thereby minimizing structural perturbation while introducing new functionality [1].
The synthesis of 2'-azido-modified RNA, however, presents unique challenges that distinguish it from standard oligonucleotide synthesis. The inherent reactivity between phosphoramidites and azido groups via Staudinger-like reactions necessitates specialized approaches and modified protocols [2]. These application notes provide a comprehensive framework for the successful incorporation of this compound into RNA oligonucleotides using solid-phase synthesis, addressing both the theoretical considerations and practical aspects of this valuable chemical biology tool. The methodologies outlined herein have been optimized to overcome the specific challenges associated with azido-containing nucleosides while maintaining compatibility with standard RNA synthesis and deprotection workflows.
The incorporation of 2'-azido nucleosides into RNA oligonucleotides presents specific challenges that require specialized approaches:
Phosphoramidite Reactivity: Nucleosides bearing azido groups cannot typically be isolated as stable phosphoramidite building blocks due to inherent reactivity between phosphor(III) species and azides according to the Staudinger reaction [2]. This fundamental incompatibility necessitates an alternative synthetic strategy.
Strategic Workaround: Research indicates that the reactivity between phosphoramidites and azides becomes problematic primarily at high concentrations. This insight enables a practical solution using phosphodiester building blocks for incorporation while maintaining standard phosphoramidite chemistry for the remainder of the sequence [2].
Backbone Compatibility: The 2'-azido group exhibits modest thermal destabilization of RNA duplexes (approximately 0.8-0.9°C reduction in Tm per modification), likely due to slight steric interference with the 3'-phosphate [2]. However, this effect is relatively small, preserving the overall utility of the modification.
Structural Preservation: Despite the modification, circular dichroism spectroscopy confirms that 2'-azido-modified RNA maintains a typical A-form double helical geometry, which is essential for biological activity and binding interactions [2].
The successful incorporation of this compound requires specially designed building blocks that circumvent the reactivity issues while maintaining synthetic efficiency:
Table: Specialized Building Blocks for this compound Incorporation
| Building Block Type | Chemical Composition | Role in Synthesis | Compatibility |
|---|---|---|---|
| This compound Phosphodiester | 2-chlorophenyl phosphodiester derivative [2] | Manual incorporation at specific sites | MSNT activation |
| Standard RNA Phosphoramidites | 2'-O-TOM-protected nucleoside phosphoramidites [2] | Automated strand assembly | Standard RNA synthesis conditions |
| Solid Support | CPG with LCAA linker [3] | Solid-phase synthesis platform | Standard RNA synthesis |
Table: Essential Chemicals and Building Blocks for 2'-Azido RNA Synthesis
| Category | Specific Materials | Source Examples | Storage Conditions |
|---|---|---|---|
| Azido Building Blocks | This compound phosphodiester building block [2] | Custom synthesis | Desiccated, -20°C |
| Standard RNA Phosphoramidites | 2'-O-TOM-protected A, C, G, U phosphoramidites [2] | Commercial suppliers | Anhydrous environment |
| Activators | 0.25 M Activator 42 [3], MSNT for manual coupling [2] | Specialty chemical suppliers | Anhydrous, room temperature |
| Solvents | Anhydrous acetonitrile, dichloromethane [4] [5] | High-purity grade | Dry atmosphere |
| Deprotection Reagents | syn-2-Pyridine aldoxime/tetramethylguanidine [2], Methylamine, TBAF [2] | Specialty chemical suppliers | As recommended |
The synthesis requires standard oligonucleotide synthesis instrumentation with specific capabilities:
Automated DNA/RNA Synthesizer: Must permit manual interruption and external reagent delivery for the specialized coupling step [2]. Systems such as the Expedite 8909 DNA/RNA synthesizer have been successfully employed with appropriate modifications to standard protocols [3].
HPLC Purification System: Capable of anion-exchange chromatography for post-synthetic purification [2]. Standard reversed-phase systems may also be employed following established RNA purification protocols [4].
Lyophilization Equipment: Essential for concentrating and desalting synthesized oligonucleotides prior to characterization and application.
Additional Apparatus: Two-syringe system attached to the synthesis column for reagent delivery and mixing under argon during manual coupling steps [2].
The following diagram illustrates the complete workflow for the synthesis of this compound-modified RNA:
Resin Preparation: Begin with standard RNA synthesis on appropriate solid support (CPG with LCAA linker) using 2'-O-TOM-protected phosphoramidites according to established protocols [2]. The synthesis should proceed using standard RNA phosphoramidite chemistry with coupling times of approximately 4 minutes when using Activator 42 [3].
Sequence Assembly: Program the synthesizer to assemble the sequence up to, but not including, the position designated for this compound incorporation. Standard coupling efficiency monitoring via trityl assessment should be employed throughout this phase to ensure synthetic quality [4] [5].
Synthesis Interruption: After the detritylation step immediately preceding the modification site, manually interrupt the synthesis process. This exposes the 5'-hydroxyl group necessary for coupling with the this compound building block while preventing automated continuation [2].
Building Block Preparation: Prepare a fresh solution of the this compound phosphodiester building block in appropriate anhydrous solvent. The building block should be handled in an anhydrous environment to prevent degradation and ensure optimal coupling efficiency [2].
Activation and Coupling: Employ a two-syringe system attached to the synthesis column for reagent delivery and mixing under argon atmosphere. Activate the phosphodiester building block with MSNT, which facilitates efficient coupling without engaging in Staudinger reactions with the azido group [2].
Reaction Monitoring: Allow the coupling to proceed with thorough mixing. Under optimized conditions, this method achieves coupling yields exceeding 95%, as confirmed by later analytical assessment [2].
Capping: Following successful coupling, manually cap any unreacted 5'-hydroxyl groups using standard capping reagents (Cap A and Cap B mixtures) to prevent deletion sequences in subsequent coupling cycles [5].
Synthesis Resumption: After successful manual incorporation of the this compound building block, resume automated synthesis to complete the remainder of the sequence using standard RNA phosphoramidite chemistry [2].
Cleavage from Solid Support: Upon sequence completion, cleave the oligonucleotide from the solid support using standard conditions appropriate for the protecting groups employed [4].
Stepwise Deprotection: Implement a two-stage deprotection protocol:
Purification: Purify the crude oligonucleotide using anion-exchange HPLC. Monitor the purification process by analytical chromatography to ensure isolation of the desired product from failure sequences [2].
Rigorous characterization is essential to verify successful incorporation and determine structural parameters:
Mass Spectrometric Analysis: Employ LC-ESI mass spectrometry to confirm the molecular weight of the synthesized oligonucleotide. The observed mass should match the calculated mass within acceptable limits (typically ± 0.4 amu for sequences up to 25 nucleotides) [2].
Spectroscopic Assessment: Utilize UV melting curve analysis to determine the thermal stability of duplexes containing 2'-azido modifications. Additionally, circular dichroism (CD) spectroscopy provides verification of A-form helix preservation [1] [2].
Purity Assessment: Analytical anion-exchange or reversed-phase HPLC should demonstrate a single major peak with minimal failure sequences, confirming synthetic efficiency and purity [4].
Table: Properties of this compound-Modified RNA
| Property | Measurement Method | Observation with 2'-Azido Modification | Significance |
|---|---|---|---|
| Thermal Stability | UV Melting Temperature (Tm) | ~0.8-0.9°C reduction per modification [2] | Modest destabilization |
| Structural Integrity | Circular Dichroism (CD) Spectroscopy | Maintains A-form geometry [2] | Native-like structure |
| Enzymatic Stability | Nuclease Resistance Assay | Enhanced stability relative to unmodified RNA [1] | Improved bioavailability |
| Silencing Activity | Gene Expression Analysis | Well-tolerated in guide strand, even at cleavage site [1] | Therapeutic compatibility |
| Conjugation Efficiency | Click Chemistry Yield | >95% with optimized copper-catalyzed conditions [1] | Effective bioconjugation |
The 2'-azido modification demonstrates particular utility in RNA interference applications:
Guide Strand Compatibility: 2'-azido modifications are well tolerated in the guide (antisense) strand of siRNAs, even when positioned directly at the cleavage site, which represents a particularly stringent position for modification acceptance [1]. This compatibility enables the creation of siRNAs with enhanced properties while maintaining biological activity.
Combination with Other Modifications: 2'-azido groups can be effectively combined with other common siRNA modifications, such as 2'-fluoro and/or 2'-O-methyl groups, to achieve rich modification patterns with tunable properties [1]. This versatility allows researchers to optimize siRNAs for specific therapeutic applications.
Enhanced Nuclease Resistance: Incorporation of 2'-azido modifications contributes to increased resistance to nucleolytic degradation, addressing one of the key challenges in siRNA therapeutic development [1].
The azido functionality serves as a versatile handle for post-synthetic modification through bioorthogonal chemistry:
Click Chemistry Labeling: The 2'-azido group efficiently participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling facile incorporation of fluorescent dyes, affinity tags, and other functional moieties [1]. Typical conditions employ 5 mM CuSO₄ and 10 mM sodium ascorbate with reaction at 50°C for 3 hours [6].
Staudinger Ligation: As an alternative to copper-catalyzed reactions, Staudinger ligation with functionalized phosphines provides a metal-free conjugation option, particularly valuable for sensitive biological applications [2].
Molecular Beacon Construction: The site-specific incorporation of 2'-azido groups enables the construction of advanced RNA-based tools such as molecular beacons for diagnostic applications, where the azido group serves as an attachment point for quenching moieties [2].
Even with optimized protocols, researchers may encounter specific challenges during synthesis:
Low Coupling Efficiency: If manual coupling yields are suboptimal, ensure absolute anhydrous conditions and use freshly activated MSNT. Increasing the coupling time or employing more vigorous mixing may also improve results.
Deprotection Issues: Incomplete deprotection can result in truncated sequences. Verify the freshness of deprotection reagents and consider extending deprotection times while monitoring for potential side reactions.
Mass Spectrometry Discrepancies: If observed masses do not match calculated values, investigate potential side reactions or incomplete deprotection. LC-MS analysis of the crude product can help identify the nature of any modifications.
Reduced Biological Activity: If 2'-azido-modified siRNAs show reduced activity, consider repositioning the modification or reducing modification density while maintaining sufficient azido groups for subsequent conjugation needs.
The solid-phase synthesis of this compound-modified RNA represents a powerful methodology for creating functionally enhanced oligonucleotides with applications spanning basic research, diagnostic development, and therapeutic discovery. The specialized protocol outlined in these application notes, employing phosphodiester building blocks for azido incorporation within an otherwise standard phosphoramidite-based synthesis, provides researchers with a robust framework for accessing these valuable modified RNAs. Through careful attention to the specific requirements for manual coupling, stepwise deprotection, and appropriate characterization, researchers can successfully incorporate this versatile modification to advance their chemical biology and therapeutic development programs.
Chemical modification is crucial for developing therapeutic siRNAs. The primary goals are to enhance nuclease stability, reduce off-target effects, and minimize immunostimulation, all while maintaining or improving gene silencing efficacy [1] [2].
The 2'-azido modification on the ribose ring is a promising strategy. Although not directly documented in the results for guanosine, its potential benefits can be inferred from other 2'-modifications:
The following diagram outlines a logical workflow for the synthesis, analysis, and testing of 2'-azido-guanosine-modified siRNA, based on established practices in the field.
This section provides a detailed methodology and a framework for analyzing the modification's effects.
Part A: Solid-Phase Synthesis of Modified Oligonucleotides This procedure is adapted from standard RNA synthesis techniques, with specific considerations for the 2'-azido group.
Materials:
Procedure:
Part B: Purification and Characterization
Part C: siRNA Annealing
After synthesizing the modified siRNA, its performance must be rigorously tested. The table below summarizes the key assays to be conducted.
| Assay Category | Methodology | Key Parameters to Measure |
|---|---|---|
| Biophysical Properties | Thermal Denaturation (UV Melting Curve) | Melting Temperature (Tm) to assess duplex stability. |
| In vitro Efficacy | Dual-Luciferase Reporter Assay in HeLa or HEK293 cells | % Knockdown of target mRNA (Normalized Renilla/Firefly luciferase activity) [2]. |
| Stability | Incubation in Human Serum | % Full-length siRNA remaining over time (via gel electrophoresis or HPLC). |
| Immunostimulation | ELISA or Western Blot | IFN-α secretion or PKR phosphorylation levels in immune cells (e.g., PBMCs) [2]. |
| Off-Target Profiling | RNA-Seq / Microarray | Comparison of global gene expression changes vs. unmodified siRNA. |
2'-azido guanosine represents a versatile chemical biology tool that significantly expands the functional repertoire of ribonucleic acids through site-specific modification. This modified nucleoside, when incorporated into RNA oligonucleotides, provides a bioorthogonal handle for diverse applications while maintaining the structural integrity of the native RNA molecule. The 2'-azido modification exhibits remarkable biochemical compatibility, supporting the natural C3'-endo ribose conformation essential for A-form double helical geometry as confirmed by X-ray crystallographic studies [1]. This structural preservation is crucial for maintaining biological function in sophisticated applications such as RNA interference and live-cell imaging.
The defining characteristic of this compound is its azide functional group positioned at the 2' ribose position. This group possesses several ideal properties for bioorthogonal chemistry: it is kinetically stable in biological environments, exhibits minimal reactivity with endogenous biomolecules, and presents a small steric profile that minimizes structural perturbation to the modified oligonucleotide [2]. The azide moiety participates efficiently in cycloaddition reactions with alkynes, enabling highly specific covalent conjugation under physiological conditions. This unique combination of structural preservation and chemical reactivity makes this compound an invaluable tool for researchers investigating RNA function, localization, and therapeutic applications.
Table 1: Key Characteristics of this compound Modified RNA
| Property | Characterization | Functional Significance |
|---|---|---|
| Sugar Conformation | Maintains C3'-endo ribose conformation [1] | Preserves A-form helical geometry critical for biological activity |
| Structural Impact | Distinct water-bridged H-bonding in minor groove [1] | Maintains hydration patterns while introducing modification sites |
| Thermal Stability | Comparable to unmodified RNA (UV-melting analysis) [1] | Ensures functional integrity in biological applications |
| Biocompatibility | Minimal perturbation to native RNA structure [1] | Suitable for in vitro and in vivo applications |
| Chemical Reactivity | Bioorthogonal azide functionality [2] | Enables specific conjugation via click chemistry |
The application of 2'-azido modified nucleosides in small interfering RNA (siRNA) represents one of the most significant advancements in RNA chemical biology. Experimental evidence demonstrates that 2'-azido modifications are exceptionally well-tolerated in siRNA guide strands, even when positioned directly at the cleavage site—a location typically sensitive to steric alterations [1]. This remarkable compatibility enables researchers to create richly modified siRNA constructs with tunable properties while maintaining potent gene silencing activity. In foundational studies, siRNA constructs incorporating this compound and other 2'-azido nucleosides effectively silenced the brain acid soluble protein (BASP1) encoding gene in chicken fibroblast models, establishing the biological efficacy of these modifications [1].
The strategic incorporation of 2'-azido modifications within siRNA oligonucleotides enables multiple engineering advantages beyond simple conjugation handle placement. These modifications can be combined with other 2'-position alterations such as 2'-fluoro and/or 2'-O-methyl modifications to achieve sophisticated modification patterns that enhance RNA stability and specificity while introducing chemical functionality [1]. This combinatorial approach allows for fine-tuning of siRNA properties, including nuclease resistance, thermal stability, and off-target effects reduction. The 2'-azido group's minimal steric demands and preservation of A-form geometry make it particularly valuable for these applications, as it maintains the structural requirements necessary for efficient RISC loading and target recognition.
The following protocol describes the methodology for evaluating this compound modified siRNA in gene silencing applications, adapted from established procedures for siRNA functional assessment [1]:
siRNA Preparation: Synthesize siRNA guide strands containing this compound modifications at desired positions using phosphoramidite chemistry. Incorporate modifications directly at the cleavage site or at other positions to assess tolerance. Combine with 2'-fluoro and/or 2'-O-methyl modifications as needed for enhanced nuclease resistance.
Cell Culture: Maintain chicken fibroblast cells (or other relevant cell lines) in appropriate growth medium (e.g., Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum) at 37°C in a 5% CO₂ atmosphere. Plate cells at 60-70% confluency in multi-well plates 24 hours prior to transfection.
Transfection Complex Formation: Complex the modified siRNA with a suitable transfection reagent (e.g., lipofectamine) according to manufacturer specifications. Use siRNA concentrations ranging from 1-100 nM in serum-free medium. Incubate complexes for 15-20 minutes at room temperature to allow formation.
Gene Silencing Assay: Apply transfection complexes to cells and incubate for 24-48 hours. Include appropriate controls (untransfected cells, non-targeting siRNA, unmodified siRNA). Harvest cells and extract total RNA or protein for downstream analysis.
Efficacy Assessment: Quantify target gene (e.g., BASP1) expression levels using quantitative RT-PCR or Western blot analysis. Normalize values to appropriate housekeeping genes. Calculate percentage silencing relative to control treatments.
Cell Viability Monitoring: Assess potential cytotoxic effects of modified siRNA using viability assays (e.g., MTT, Alamar Blue) to ensure biological compatibility.
The azide functional group of this compound serves as an ideal bioorthogonal handle for click chemistry applications, enabling specific, covalent conjugation with alkyne-containing probes under physiological conditions. This functionality has been successfully employed for fluorescent labeling of RNA, allowing researchers to visualize the localization, trafficking, and dynamics of RNA molecules in various biological contexts [1]. The bioorthogonal nature of this reaction ensures minimal interference with native biological processes, making it particularly valuable for live-cell imaging applications where maintaining cellular viability and function is paramount.
Two primary click chemistry approaches have been established for conjugating this compound modified RNA with detection probes: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). CuAAC utilizes a copper(I) catalyst to facilitate the formation of a 1,2,3-triazole linkage between the azide and a terminal alkyne, offering rapid reaction kinetics and high efficiency [2] [3]. However, copper cytotoxicity can limit its application in living systems. SPAAC circumvents this limitation through use of strained cyclooctynes that react with azides without metal catalysis, making it preferable for in vivo applications despite slower reaction kinetics [2] [3]. Both methods have been successfully employed for labeling 2'-azido modified RNA with fluorophores, biotin, or other functional probes.
The following protocol describes the procedure for fluorescently labeling this compound modified RNA using both CuAAC and SPAAC approaches, adapted from established nucleic acid labeling methodologies [1] [4]:
RNA Preparation: Dilute this compound modified RNA oligonucleotide to a concentration of 20-200 μM in nuclease-free water in a pressure-tight vial. For SPAAC reactions, proceed to step 4. For CuAAC reactions, continue with step 2.
CuAAC Reaction Mixture Assembly: Add 0.2 M triethylammonium acetate buffer (pH 7.0) to the RNA solution. Introduce DMSO to achieve 50% final volume concentration. Add fluorescent alkyne probe (e.g., TAMRA-alkyne) from 10 mM DMSO stock to achieve 1.5× molar excess relative to RNA. Include 0.5 mM ascorbic acid (freshly prepared) as a reducing agent [4].
CuAAC Catalysis and Reaction: Degas the solution by bubbling with inert gas (nitrogen, argon, or helium) for 30 seconds. Add Copper(II)-TBTA complex to a final concentration of 0.5 mM. Flush the vial with inert gas, seal, and vortex thoroughly. React overnight at room temperature protected from light [4].
SPAAC Reaction: To the RNA solution in a pressure-tight vial, add fluorescent strained alkyne probe (e.g., dibenzocyclooctyne [DBCO]-fluorophore conjugate) at 1.5-2× molar excess relative to RNA. Adjust buffer conditions as needed (e.g., PBS, pH 7.4). React overnight at room temperature protected from light [3].
Product Purification: Precipitate the conjugated RNA by adding 2.5 volumes of ethanol and 0.3 M sodium acetate. Mix thoroughly and incubate at -20°C for 20 minutes. Centrifuge at 10,000 × g for 10 minutes. Discard supernatant and wash pellet with 70% ethanol. Recentrifuge and dry pellet.
Analysis and Characterization: Purify the conjugate by RP-HPLC or PAGE. Verify labeling efficiency through UV-Vis spectroscopy (comparing 260 nm absorbance with fluorophore-specific absorbance) and/or mass spectrometry.
Table 2: Comparison of Click Chemistry Methods for this compound Labeling
| Parameter | CuAAC | SPAAC |
|---|---|---|
| Reaction Mechanism | Copper(I)-catalyzed [3+2] cycloaddition [2] | Strain-promoted [3+2] cycloaddition [3] |
| Kinetics | Fast (10-10⁴ M⁻¹s⁻¹) [3] | Moderate (<1 M⁻¹s⁻¹) [3] |
| Cytotoxicity | Copper toxicity concerns [2] [3] | Biocompatible, suitable for live cells [3] |
| Reagent Size | Small (terminal alkyne probes) [4] | Larger (strained cyclooctyne probes) [3] |
| Optimal Application | In vitro labeling, fixed cells [1] | Live cell imaging, in vivo applications [3] |
| Typical Reaction Time | 2-12 hours [4] | 6-18 hours [3] |
Table 3: Modification Strategies for 2'-Azido RNA in Biological Applications
| Modification Strategy | Composition | Key Advantages | Representative Applications |
|---|---|---|---|
| Single Modification | 2'-azido nucleosides only [1] | Introduces bioorthogonal handle with minimal structural perturbation | Basic conjugation studies, fundamental structural biology |
| Combined Modifications | 2'-azido with 2'-fluoro and/or 2'-O-methyl [1] | Enhanced nuclease resistance, tunable properties, multiple functionalities | Therapeutic siRNA, in vivo applications |
| Sequence-Specific Placement | Strategic positioning within oligonucleotide [1] | Target-specific optimization, maintenance of functional domains | Optimized guide strands, aptamers, ribozymes |
The successful incorporation of this compound into RNA oligonucleotides requires specialized phosphoramidite chemistry that accommodates the reactive azido functionality [1]. The following protocol provides a detailed methodology for solid-phase synthesis of this compound modified RNA:
Instrument Preparation: Ensure synthesizer fluidics are clean and dry. Pre-rinse all lines with anhydrous acetonitrile. Use DNA/RNA synthesizer capable of handling sensitive phosphoramidites.
Phosphoramidite Handling: Warm protected this compound phosphoramidite to room temperature before opening. Dissolve in anhydrous acetonitrile to appropriate concentration (typically 0.1 M). Transfer to dry synthesizer vial with molecular sieves. Protect from light and use immediately.
Synthetic Cycle Modifications: Extend coupling time for this compound phosphoramidite to 5-8 minutes (versus standard 1-2 minutes) to ensure efficient coupling. Use specialized oxidizer solution (e.g., tert-butyl hydroperoxide in toluene) compatible with azido groups instead of standard iodine-based oxidizer.
Deprotection and Cleavage: After synthesis completion, treat controlled pore glass (CPG) support with ammonium hydroxide:ethanol (3:1 v/v) for 16-24 hours at room temperature. Do not use elevated temperatures or strong basic conditions that may compromise azido functionality.
Purification and Analysis: Purify crude oligonucleotide by RP-HPLC or PAGE. Confirm identity and incorporation efficiency by ESI or MALDI-TOF mass spectrometry. Determine concentration by UV spectroscopy.
Comprehensive characterization of this compound modified RNA is essential for understanding its structural impact and guiding experimental design:
Circular Dichroism (CD) Spectroscopy: Prepare RNA samples at 1-5 μM concentration in appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.0). Record spectra from 320 nm to 200 nm in 1 nm increments with 1-second averaging time. Compare spectra with unmodified control to assess helical integrity.
UV Melting Analysis: Prepare duplex RNA samples at 1-5 μM concentration in appropriate buffer. Monitor absorbance at 260 nm while increasing temperature from 20°C to 95°C at a rate of 0.5-1.0°C per minute. Calculate melting temperature (Tₘ) from first derivative of melting curve. Compare with unmodified control to determine thermal stability impact.
NMR Structural Analysis: Prepare concentrated RNA samples (0.5-2 mM) in appropriate deuterated buffer. Collect 1D and 2D NMR spectra (¹H, ¹³C) for atomic-level structural assessment. Identify characteristic chemical shifts and through-bond correlations confirming 2'-azido group incorporation.
While not directly related to this compound, this protocol demonstrates the broader application of azide-based bioorthogonal chemistry in biological systems, providing a comparative methodology [5] [6]:
Bacterial Culture and Azide Incorporation: Culture Tannerella forsythia or engineered E. coli expressing AmgK and MurU enzymes in appropriate medium. For T. forsythia, use modified Brain Heart Infusion (MoBHI) medium supplemented with N-acetylmuramic acid (NAM). Add azido-modified NAM (AzNAM) to culture medium (0.1-1.0 mM final concentration) during mid-log phase growth. Incubate for 2-3 generations to allow metabolic incorporation [5].
Cell Fixation and Preparation: Harvest bacterial cells by centrifugation (2,000 × g, 10 minutes). Wash with PBS to remove excess AzNAM. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash twice with PBS [5].
Click Chemistry Labeling: For CuAAC, prepare reaction mixture containing fixed cells, 50 μM CuSO₄, 7 mM BTTAA ligand, 0.5 mM fluorescent alkyne probe (e.g., Cy5-alkyne), and freshly prepared 1 mM sodium ascorbate in PBS. React for 30-60 minutes at room temperature with gentle agitation. For SPAAC, incubate fixed cells with 10-50 μM fluorescent strained alkyne probe (e.g., DBCO-fluorophore) in PBS for 60-90 minutes at room temperature [5].
Microscopy and Analysis: Wash labeled cells three times with PBS. Resuspend in small volume of PBS. Apply poly-L-lysine coated microscope slides, cover with coverslip, and image using appropriate fluorescence microscopy system with suitable filter sets [5].
Diagram 1: Experimental Workflow for this compound Applications. This diagram illustrates the comprehensive pathway for synthesizing, characterizing, and applying this compound modified RNA, highlighting the parallel approaches for CuAAC and SPAAC click chemistry methodologies.
Diagram 2: Bioorthogonal Click Chemistry Mechanisms. This diagram illustrates the parallel reaction pathways for CuAAC and SPAAC click chemistry methods used with this compound modified RNA, showing the distinct reagents and resulting chemical linkages for each approach.
This compound represents a powerful tool in the chemical biology arsenal, enabling sophisticated RNA manipulation and visualization while maintaining structural and functional integrity. Its compatibility with siRNA applications, flexibility in conjugation chemistry, and minimal structural perturbation make it particularly valuable for both basic research and therapeutic development. The protocols outlined herein provide comprehensive methodologies for implementing this compound technologies across diverse research applications, from gene silencing studies to biomolecular imaging. As bioorthogonal chemistry continues to evolve, this compound and related modified nucleosides will undoubtedly play an increasingly important role in advancing our understanding of RNA biology and developing novel RNA-based therapeutics.
This compound is a versatile nucleoside analog that has emerged as a powerful tool for RNA chemical biology. This modified nucleoside features an azido (-N₃) group at the 2'-position of the ribose sugar, which serves as a bioorthogonal handle for selective chemical conjugation through click chemistry reactions. Unlike traditional labeling methods, this compound enables site-specific modification of RNA molecules without significantly perturbing their natural structure and function, making it particularly valuable for studying RNA dynamics, localization, and function in diverse biological systems [1].
The 2'-azido modification favors the C3'-endo ribose conformation, which is characteristic of A-form RNA helices, and exhibits distinct water-bridged hydrogen bonding patterns in the minor groove [1]. This preservation of structural integrity allows this compound-modified RNAs to maintain functionality in various applications, including siRNA-mediated gene silencing and live-cell RNA imaging, even when incorporated at sensitive positions such as the cleavage site in guide strands [1].
The synthesis of this compound building blocks for RNA solid-phase synthesis involves a multi-step route beginning with protected guanosine derivatives [1]:
2'-deoxy-2'-azidoguanosine (AzG) serves as a metabolic label for nascent RNA transcription in bacteria, where traditional nucleoside analogs like 4-thiouridine (4SU) and 5-ethynyluridine (EU) are not incorporated [3]. This application enables genome-wide analysis of transcription and RNA degradation dynamics in prokaryotic systems, including complex microbiota in living animals [3].
Table 1: Bacterial RNA Labeling Applications of this compound
| Application | Experimental Approach | Key Findings |
|---|---|---|
| Transcription Analysis | AIR-seq (Azidonucleoside-Incorporated RNA Sequencing) | Enables selective enrichment and sequencing of nascent RNA; reveals heat shock-induced transcripts in E. coli not apparent in total RNA-seq [3]. |
| RNA Degradation Profiling | Pulse-chase labeling with AzG | Allows global analysis of mRNA decay rates in E. coli without transcriptional inhibition; categorizes transcripts by stability [3]. |
| Gut Microbiota Labeling | In vivo metabolic labeling | Demonstrates RNA labeling of mouse gut microbiotas in living animals [3]. |
The following workflow diagram illustrates the key steps for metabolic RNA labeling in bacteria using AzG:
The this compound phosphodiester building block (17) can be site-specifically incorporated into synthetic RNA strands using a combination of automated and manual synthesis [1]:
Azido-modified RNA can be efficiently labeled with fluorescent dyes through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions [1]:
Table 2: Comparison of Click Chemistry Labeling Methods
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
|---|---|---|
| Reaction Conditions | 50 µM RNA, 2 mM dye-alkyne, 5 mM CuSO₄, 10 mM sodium ascorbate, 50°C, 3 hours [4] | 50 µM DBCO-fluorophore, room temperature, 1 hour [3] |
| Reaction Solvent | H₂O/CH₃CN (4:1) [4] | Aqueous buffer [3] |
| Advantages | Faster kinetics, widely available reagents | Copper-free, biocompatible, suitable for sensitive biological systems |
| Limitations | Copper cytotoxicity limits use in living cells | Slower kinetics, larger reporter groups |
The following diagram illustrates the two primary click chemistry approaches for fluorescently labeling 2'-azido modified RNA:
This compound modifications are well-tolerated in functional RNA applications. To validate the functionality of modified siRNAs:
Table 3: Troubleshooting Common Issues with this compound Labeling
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low coupling efficiency | Activator degradation, moisture | Use fresh MSNT, ensure anhydrous conditions, extend coupling time |
| Poor click labeling | Azide degradation, inactive reagents | Verify azide stability, use fresh reducing agent for CuAAC, check DBCO activity for SPAAC |
| RNA degradation | Ribonuclease contamination, harsh conditions | Use RNase-free reagents, include ribonuclease inhibitors, optimize reaction times |
| Reduced biological activity | Structural perturbation, improper folding | Verify modification position, assess structural integrity, optimize stoichiometry |
This compound represents a versatile chemical tool that significantly expands the RNA modification toolkit. Its compatibility with solid-phase synthesis, bioorthogonal conjugation chemistry, and diverse biological applications makes it particularly valuable for contemporary RNA research. The methodologies outlined in these application notes provide researchers with robust protocols for implementing this compound in metabolic labeling, fluorescent tagging, and functional studies of RNA in various biological contexts.
The diazotransfer reaction using fluorosulfuryl azide (FSO₂N₃) enables high-yielding, post-synthetic conversion of 2'-amino nucleosides to their 2'-azido counterparts directly within synthetic RNA oligonucleotides [1]. This approach overcomes the key limitation of standard phosphoramidite chemistry, where the azide group is incompatible with the necessary P(III) species due to the Staudinger reaction.
This protocol is adapted from the robust synthesis reported by Moreno et al. (2022) [1].
Table 1: Reaction Setup for Diazotransfer.
| Component | Quantity / Volume | Notes |
|---|---|---|
| 2'-Amino RNA | 1 nmol | In 50 µL of nuclease-free water. |
| NaHCO₃ Buffer | 50 µL | 1 M solution, pH ~8.3. |
| FSO₂N₃ in MTBE | 100 µL | 150 mM solution in methyl tert-butyl ether (MTBE). |
| Total Volume | ~200 µL | Forms a biphasic mixture. |
Procedure:
Table 2: Troubleshooting Guide.
| Issue | Possible Cause | Suggested Optimization |
|---|---|---|
| Low Conversion | RNA secondary structure sterically shielding the 2'-amine. | Increase reaction time to 36-48 hours; consider briefly heating the RNA prior to reaction to disrupt structure. |
| Insufficient FSO₂N₃ reagent. | Ensure reagent is fresh and concentration is accurate. | |
| Product Degradation | Presence of other highly sensitive modifications. | Verify compatibility of other modifications; ensure pH does not exceed 8.5. |
The following diagram summarizes the key steps and decision points in the experimental workflow.
Nucleoside analogues like 2'-azido guanosine are believed to exert their antiviral effect primarily by inhibiting viral replication after being metabolized inside the cell to their active triphosphate form.
The table below summarizes the key mechanistic steps and supporting evidence for this compound and related analogues:
| Mechanistic Step | Description | Evidence from Related Analogues |
|---|---|---|
| 1. Phosphorylation | Cellular kinases convert the nucleoside analogue into its active 5'-triphosphate form (NTP) [1]. | A universal requirement for nucleoside analogue activity [1]. |
| 2. Incorporation | The viral polymerase mistakenly uses the analogue NTP instead of the natural nucleotide, incorporating it into the growing RNA chain [1]. | Azvudine-TP is incorporated by HIV-1 RT, HCV, and DENV-2 RdRps [2] [3]. |
| 3. Chain Termination | The incorporated analogue lacks the necessary chemical group for the next nucleotide to attach, causing premature termination of the RNA chain [2] [3]. | Incorporation of FNC-TP (azvudine) causes chain termination in every viral polymerase tested [2] [3]. |
| 4. Polymerase Inhibition | The triphosphate form can directly compete with natural nucleotides at the polymerase active site, even without incorporation [4]. | This compound is described as a "robust impediment" targeting viral replication mechanisms [4]. |
Beyond direct polymerase inhibition, research comments suggest this compound may also have immunomodulatory effects. It has been reported to inhibit the expression of inducible nitric oxide synthetase (iNOS) and NF-κB binding activity in cultured rat hepatocytes, which could potentially reduce virus-induced inflammatory damage [4].
The following table consolidates the available quantitative data and research contexts for this compound and its structural relatives:
| Compound / Context | Reported Activity / Data | Source / Model |
|---|---|---|
| This compound (General) | "Formidable potential as a robust impediment towards RNA viruses and retroviruses" [4]. | Supplier product description (BOC Sciences). |
| This compound (Specific Assays) | Inhibited vaccinia virus replication and L1210 cell growth; had a concomitant inhibitory effect on DNA metabolism [4]. | User-provided comment on supplier page. |
| 4'-Azidocytidine (R1479) | Functions as a non-obligate chain-terminator [3]. | Biochemical study. |
| Azvudine (FNC, 2'-F-4'-azidocytidine) | Relative incorporation efficiency: HIV-1 RT > HCV RdRp > RSV RdRp > DENV-2 RdRp >> SARS-CoV-2 RdRp [2] [3]. Antiviral activity shown against HIV-1 and DENV-2 [2]. | In vitro polymerase assays and cell culture. |
| 7-Deaza-2'-C-methyladenosine | EC₅₀ of 0.33 ± 0.08 μM against West Nile virus (WNV); 100% survival in mice with treatment [5]. | Cell culture and mouse model. |
Based on standard practices in the field [2] [5], here is a detailed protocol you can adapt to investigate the antiviral mechanism of this compound.
Cell Culture and Virus Infection:
Cytotoxicity Assay (CC₅₀):
Antiviral Efficacy Assay (EC₅₀):
Data Analysis:
Polymerase Incorporation Assay:
Nucleotide Competition Assay:
Beyond its direct antiviral role, this compound is a valuable tool in chemical biology. Its azido group can undergo a "Click" reaction (copper-catalyzed azide-alkyne cycloaddition) with molecules containing an alkyne group. This allows for:
The diagram below summarizes the proposed dual mechanisms of action for this compound, combining direct viral polymerase inhibition and immunomodulatory effects.
The experimental protocol outlined here, leveraging cell-based assays and biochemical polymerase studies, provides a clear roadmap to validate this mechanism for this compound and quantify its potency against specific RNA viruses.
Azido-modified nucleosides act as prodrugs. They are metabolized inside the cell to their active 5'-triphosphate (TP) form. This active form is recognized by viral polymerases and incorporated into the growing RNA or DNA chain. The azido moiety, often bulky and lacking the chemical group needed for chain elongation, causes premature chain termination [1] [2] [3].
The table below summarizes the inhibitory efficiency of FNC-TP (the active form of Azvudine) across a range of viral polymerases, as measured by in vitro primer extension assays [1] [2]. The data is presented as the relative incorporation efficiency compared to the natural nucleotide substrate.
| Viral Polymerase | Virus | Relative FNC-TP Incorporation Efficiency | Outcome |
|---|---|---|---|
| Reverse Transcriptase (RT) | HIV-1 | Highest | Chain Termination [1] [2] |
| RNA-dependent RNA Polymerase (RdRp) | Hepatitis C (HCV) | High | Chain Termination [1] [2] |
| RNA-dependent RNA Polymerase (RdRp) | Respiratory Syncytial (RSV) | Moderate | Chain Termination [1] [2] |
| RNA-dependent RNA Polymerase (RdRp) | Dengue type 2 (DENV-2) | Low | Chain Termination; Antiviral activity shown [1] [2] |
| RNA-dependent RNA Polymerase (RdRp) | SARS-CoV-2 | Very Poor / Negligible | No significant antiviral activity in cell culture [1] [2] |
This gel-based assay is a standard method to visualize and quantify polymerase incorporation and chain termination events in vitro [2] [3].
1. Reagent Preparation
2. Assay Execution
3. Product Analysis
Beyond chain termination, 2'-azido nucleosides (including 2'-azido-guanosine) are versatile tools for RNA labeling in chemical biology. The following workflow details how the small, bioorthogonal azido handle can be used for post-synthetic conjugation [4] [5].
Workflow Description:
I hope these structured Application Notes and Protocols provide a solid foundation for your research. The field of nucleoside analogs is advancing rapidly, and the principles outlined here for azido-modified compounds are fundamental to antiviral drug development and chemical biology.
2'-azido guanosine is a strategically modified nucleoside that has emerged as a versatile tool in chemical biology and therapeutic development. This modification involves the substitution of the ribose 2'-hydroxyl group with an azido moiety (-N₃), creating a unique chemical handle that combines favorable biochemical properties with bioorthogonal reactivity [1] [2]. The 2'-azido group is particularly valuable because it supports the C3'-endo ribose conformation characteristic of A-form RNA duplexes, causing only minimal perturbation to native RNA structure and function while enabling precise post-synthetic modifications through Click chemistry and other bioorthogonal reactions [1] [2]. These properties make this compound an ideal candidate for developing advanced RNA-based therapeutics, probes, and diagnostic tools.
The significance of 2'-azido modifications extends across multiple applications, including RNA interference (RNAi) therapeutics, where they enhance nuclease resistance and improve pharmacokinetic properties, and chemical biology, where they serve as attachment points for fluorescent dyes, affinity tags, and delivery vehicles [3] [1] [2]. Furthermore, 2'-azido nucleosides are compatible with other common modifications such as 2'-fluoro and 2'-O-methyl groups, allowing researchers to create siRNAs with rich modification patterns and tunable properties [1] [2]. This comprehensive guide details the synthesis, characterization, and application of site-specifically modified this compound RNA to support researchers in leveraging this powerful technology.
The synthesis of this compound phosphodiester building blocks presents unique challenges due to the inherent reactivity between phosphor(III) species (used in standard phosphoramidite chemistry) and azido groups via the Staudinger reaction [3] [4] [2]. To overcome this limitation, specialized phosphodiester building blocks have been developed that are compatible with standard RNA solid-phase synthesis protocols.
The synthesis of the this compound phosphodiester building block 17 begins with tetraisopropyldisiloxane (TIPDS)-protected guanosine derivative 8 [2]. A multi-step protection strategy is employed: the exocyclic guanine 2-amino group is protected using N,N-dimethylformamide dimethyl acetal, followed by protection of the guanine lactam moiety with an O⁶-(4-nitrophenyl)ethyl group under Mitsunobu conditions [2]. Subsequent triflation of the ribose 2'-OH yields intermediate 11, which is converted to the arabino nucleoside 12 through diastereoselective treatment with potassium trifluoroacetate and 18-crown-6-ether [2]. After triflation of the arabinose 2'-OH, compound 13 is reacted with lithium azide, producing the key derivative 14 in high yields. The TIPDS moiety is then deprotected using tetrabutylammonium fluoride (TBAF) and acetic acid, followed by dimethoxytritylation of derivative 15 to form compound 16 [2]. Final conversion to the corresponding phosphodiester building block 17 is achieved through reaction with in situ generated 2-chlorophenyl chlorophosphorotriazolide [2]. This route provides building block 17 in approximately 5% overall yield across nine synthetic steps [2].
Table 1: Key Properties of this compound Building Block
| Property | Specification |
|---|---|
| Molecular Formula | C₁₀H₁₂N₈O₄ [5] |
| Molecular Weight | 308.25 g/mol [5] |
| CAS Number | 60921-30-4 [5] |
| Purity | ≥97% by HPLC [5] |
| Appearance | White powder [5] |
| UV Absorption | 253 nm [5] |
A novel complementary approach has been developed that significantly simplifies access to 2'-azido modified RNA. This method utilizes a diazotransfer reaction to convert readily accessible 2'-amino RNA precursors into their corresponding 2'-azido analogs [4]. The process involves treating 2'-amino RNA with fluorosulfuryl azide (FSO₂N₃) in methyl tert-butyl ether (MTBE), achieving nearly quantitative conversion for short RNAs and yields of 80-90% for longer RNAs [4].
This method is particularly valuable because it circumvents the challenges associated with direct incorporation of 2'-azido building blocks during solid-phase synthesis. The diazotransfer approach demonstrates excellent compatibility with various RNA secondary structures and other sensitive modifications, including 4-thiouridine (4sU) and 3-methylcytidine (m³C) [4]. For optimal results, reaction conditions must be adjusted based on RNA length and secondary structure, with single-stranded regions showing faster conversion rates than double-stranded regions [4].
For the site-specific incorporation of this compound into RNA oligonucleotides, strand assembly begins with automated standard RNA solid-phase synthesis using 2'-O-TOM-protected nucleoside phosphoramidites up to the position of the intended modification [3] [2]. The synthesis is temporarily interrupted after the detritylation step that liberates the terminal 5'-hydroxyl group. Coupling of the this compound phosphodiester building block is then achieved manually through activation with 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) using a two-syringe system attached to the column for reagent delivery and mixing under argon [3]. This method typically achieves coupling yields higher than 95% [3].
After manual capping, strand elongation continues using standard automated RNA phosphoramidite chemistry. With sequences up to approximately 25 nucleotides, there is no significant reaction between the ribose 2'-azido group and the phosphoramidite moiety under standard coupling conditions [3] [2]. For deprotection, oligoribonucleotides containing 2'-azido groups are first treated with syn-2-pyridine aldoxime/tetramethylguanidine in dioxane/water to cleave the 2-chlorophenyl phosphate protecting groups [3] [2]. Standard deprotection conditions are then applied using CH₃NH₂ in ethanol/water followed by treatment with 1 M tetra-n-butylammonium fluoride (TBAF) in THF to remove silyl protecting groups [3] [2]. The O⁶-(4-nitrophenyl)ethyl groups on guanine bases remain stable during the first deprotection step but are cleaved during TBAF treatment when fluoride anions induce β-elimination to release the lactam moieties [2]. Final purification by anion-exchange HPLC yields the desired 2'-azido modified RNA, with identity confirmation through LC-ESI mass spectrometry [3] [2].
Biophysical analyses confirm that 2'-azido modifications are remarkably well-tolerated in RNA structures. X-ray crystallographic studies of 2'-azido uridine and 2'-azido adenosine modified RNAs reveal that the 2'-azido group supports the C3'-endo ribose conformation and exhibits distinct water-bridged hydrogen bonding patterns in the minor groove [1] [2]. Thermal stability assessments using UV spectroscopy demonstrate that 2'-azido modifications cause only modest destabilization of RNA duplexes, with melting temperature (Tₘ) reductions of approximately 0.8-0.9°C compared to unmodified controls [3]. Circular dichroism (CD) spectroscopy confirms that the overall A-form double helical geometry is maintained in 2'-azido-modified RNA [3].
Table 2: Biophysical Properties of 2'-Azido Modified RNA
| Property | Observation | Experimental Method |
|---|---|---|
| Sugar Pucker | Supports C3'-endo conformation | X-ray crystallography [1] [2] |
| Thermal Stability | Modest decrease (ΔTₘ ~ -0.8 to -0.9°C) | UV melting profile [3] |
| Global Structure | Maintains A-form helix | CD spectroscopy [3] |
| Minor Groove | Distinct water-bridged H-bonding | X-ray crystallography [1] [2] |
| siRNA Compatibility | Well-tolerated in guide strand | Gene silencing assays [1] [2] |
Principle: This protocol describes the site-specific incorporation of this compound into RNA oligonucleotides using phosphodiester building blocks and automated solid-phase synthesis with manual coupling at the modification site [3] [2].
Materials:
Procedure:
Troubleshooting Tips:
Principle: This protocol describes the efficient conjugation of alkyne-functionalized probes to this compound-modified RNA using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [1] [2].
Materials:
Procedure:
Notes:
Principle: This protocol assesses the gene silencing efficiency and specificity of this compound-modified siRNAs in cell-based systems [1] [2].
Materials:
Procedure:
Expected Results:
The following diagram illustrates the primary experimental workflow for synthesizing and applying this compound-modified RNA:
Diagram 1: Comprehensive workflow for this compound RNA synthesis and application, showing the three main phases: synthesis, application, and analysis. The diagram highlights the two primary synthesis approaches and multiple application pathways.
The next diagram specifically details the bioconjugation process using Click chemistry, a key application of this compound-modified RNA:
Diagram 2: Bioconjugation workflow using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling this compound-modified RNA with alkyne-functionalized probes such as fluorescent dyes or affinity tags.
Low Coupling Efficiency:
Deprotection Issues:
Staudinger Reaction Concerns:
Structural Destabilization:
This compound demonstrates excellent compatibility with diverse RNA modifications, enabling the design of multifunctional RNA constructs:
This compound represents a powerful and versatile tool for RNA chemical biology and therapeutic development. Its unique combination of minimal structural perturbation, compatibility with native RNA function, and bioorthogonal reactivity makes it particularly valuable for creating advanced RNA-based tools and therapeutics. The methodologies presented in these application notes provide researchers with robust protocols for incorporating this compound into RNA oligonucleotides, characterizing the modified constructs, and applying them in diverse experimental and therapeutic contexts.
The continuing development of synthetic approaches, particularly the recent diazotransfer method that converts 2'-amino precursors to 2'-azido RNA [4], promises to further accelerate adoption of this technology. As RNA-based therapeutics continue to advance, 2'-azido modifications offer a strategic approach to enhancing stability, functionality, and targeting capabilities while enabling precise tracking and visualization through bioorthogonal labeling strategies.
This compound represents a valuable modified nucleoside with significant applications in antiviral research, RNA biology, and chemical probe development. As a prominent biomedical entity, this compound exhibits substantial potential in antiviral interventions against RNA viruses and retroviruses, while also serving as a versatile building block for RNA modification studies and bioorthogonal chemistry. The 2'-azido moiety functions as a bioorthogonal reporter group that enables site-specific labeling and functionalization of RNA molecules, thereby facilitating the investigation of RNA structure, function, and metabolism. Traditional approaches to synthesizing 2'-azido modified nucleic acids face substantial limitations due to the incompatibility of azide groups with standard P(III) phosphoramidite chemistry used in solid-phase oligonucleotide synthesis, necessitating alternative strategies for efficient incorporation. [1] [2]
The introduction of fluorosulfuryl azide (FSO2N3) as a novel diazotransfer reagent has revolutionized the synthesis of azide-containing biomolecules, including 2'-azido nucleosides. This reagent addresses previous methodological gaps by enabling a robust, efficient conversion of readily accessible 2'-amino RNA precursors to their corresponding 2'-azido derivatives under mild conditions. The FSO2N3-mediated approach circumvents the challenges associated with traditional azide installation methods, which often require harsh conditions, extended reaction times, and complex protection/deprotection strategies. This technical advance has expanded access to 2'-azido modified RNAs for diverse biotechnological applications, particularly in siRNA technologies and metabolic labeling approaches that leverage the bioorthogonal character of the azide functionality. [1] [3]
Fluorosulfuryl azide (FSO2N3) represents a significant advancement in diazotransfer reagents, offering multiple advantages over traditional azide transfer agents such as imidazole-1-sulfonyl azide derivatives (ISA·HCl, ISA·HBF4, ISA·H2SO4). The unique reactivity profile of FSO2N3 enables highly efficient conversion of primary amines to azides under mild conditions with exceptional functional group compatibility. This reagent operates effectively at room temperature with 1:1 stoichiometry, achieves near-quantitative conversion rates for most substrates, and is suitable for even sterically hindered amines including tertiary alkyl amines. Furthermore, FSO2N3-mediated reactions typically proceed within minutes rather than hours, significantly accelerating synthetic workflows while maintaining high yields and purity. The reagent's compatibility with aqueous environments and various organic cosolvents makes it particularly valuable for modifying sensitive biomolecules and conducting reactions under physiologically relevant conditions. [4] [5]
The mechanistic superiority of FSO2N3 stems from its high electrophilicity and the unique water-mediated proton transfer mechanism that facilitates efficient diazotransfer. Quantum mechanical studies have revealed that FSO2N3 exhibits optimal LUMO distribution at the N-3 position, making this nitrogen most susceptible to nucleophilic attack by primary amines. The reaction proceeds through a stepwise mechanism wherein amine addition is followed by water-mediated hydrogen transfer, with the rate-limiting step involving N-N bond cleavage and second hydrogen transfer with an activation energy of approximately 20 kcal/mol. This energy profile allows the reaction to proceed efficiently at room temperature while being thermodynamically favorable (exothermic by ~22 kcal/mol) and irreversible under standard conditions. The mechanistic understanding provides a foundation for optimizing reaction conditions for specific substrates, including 2'-amino guanosine derivatives. [5]
Table 1: Comparison of Diazotransfer Reagents for 2'-Azido Nucleoside Synthesis
| Reagent | Reaction Time | Temperature | Yield Range | Substrate Scope | Safety Concerns |
|---|---|---|---|---|---|
| FSO2N3 | 5 minutes - 2 hours | Room temperature | 66%-100% | Broad (aliphatic, aromatic, sterically hindered) | Explosive if concentrated; handle in solution |
| ISA·HBF4 | Several hours | Room temperature | Moderate to high | Limited for anilines | Moderate toxicity |
| ISA·H2SO4 + CuSO4 | Several hours | Room temperature | Good | Improved for anilines | Copper contamination concerns |
| Traditional Methods | 12-24 hours | Elevated temperature | Variable | Limited | Often require toxic metals or harsh conditions |
The diazotransfer mechanism of FSO2N3 with primary amines involves a sophisticated, water-mediated process that proceeds through several well-defined intermediates. The reaction begins with nucleophilic attack by the primary amine nitrogen on the N-3 atom of FSO2N3, which has been identified as the most electrophilic center through LUMO calculations and isotope labeling experiments. This initial addition forms an intermediate complex with a relatively low energy barrier (<5 kcal/mol). The subsequent step involves a water-mediated proton transfer through a seven-membered ring transition state, where a water molecule facilitates the relocation of a hydrogen atom from the amine group to the N-1 atom of the reagent. This stage has a moderate activation energy of approximately 15 kcal/mol, which remains readily achievable at room temperature. [5]
The rate-determining step of the reaction involves N-1-N-2 bond cleavage concurrent with transfer of the second hydrogen atom from the amine to N-1, again mediated by a water molecule. This concerted process has the highest energy barrier of approximately 20 kcal/mol, consistent with the observed reaction kinetics at ambient temperature. The overall reaction is exothermic by approximately 22 kcal/mol, with a reverse barrier exceeding 30 kcal/mol, explaining why the process is effectively irreversible under standard conditions. This mechanistic pathway highlights the critical role of water as a proton transfer mediator in the FSO2N3 diazotransfer reaction, accounting for the importance of aqueous cosolvents or moisture in achieving optimal reaction efficiency. The understanding of this mechanism has enabled the development of robust protocols for converting 2'-amino guanosine and related nucleosides to their azido counterparts with high efficiency. [5]
Figure 1: Reaction Mechanism of FSO2N3 Diazotransfer with 2'-Amino Guanosine. The diagram illustrates the stepwise, water-mediated mechanism for conversion of 2'-amino guanosine to this compound using FSO2N3, highlighting key intermediates and transition states.
The synthesis of this compound begins with preparation of the FSO2N3 reagent solution. A 0.1-0.5 M stock solution of FSO2N3 in methyl tert-butyl ether (MTBE) is typically prepared, with concentrations not exceeding 500 μmol/mL to ensure safety. Critical safety precautions must be observed during this preparation: FSO2N3 and all organic azide compounds should be treated as potentially explosive and toxic substances. Strong mechanical shock or friction must be avoided, and contact with metal apparatus (syringe needles, metal spatulas) should be minimized by using plastic alternatives. Halogenated hydrocarbon solvents (dichloromethane, chloroform) and strong acids must be avoided as they can react with azides to form highly explosive compounds. The reagent should be used only in solution form, and distillation to obtain concentrated or pure FSO2N3 is not recommended. [4]
For the diazotransfer reaction, the standard reaction conditions utilize a solvent system consisting of MTBE/DMSO/buffer (1:1:2 v/v/v) with 0.1 M NaHCO3 buffer (pH 8.3). The 2'-amino guanosine substrate is dissolved in this solvent mixture, followed by addition of 4-100 mM FSO2N3 solution. The reaction proceeds at room temperature with constant stirring for 1-2 hours, during which complete conversion is typically achieved. For substrates with steric hindrance or electron-withdrawing groups, the addition of 5-10 mol% CuSO4 as a catalyst may enhance reaction efficiency. The copper ions also serve as a visual indicator—the solution color changes from blue to green when the reaction is complete and the amine starting material is fully consumed. This color transition provides a convenient real-time monitoring method without requiring extensive analytical techniques. [6] [7]
Following complete conversion as confirmed by UPLC-MS analysis, the reaction mixture undergoes a standard workup procedure to isolate the this compound product. The reaction is first diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure at ambient temperature. It is crucial to avoid elevated temperatures during concentration due to the potential thermal instability of azide compounds. The crude product typically requires purification, which is most effectively accomplished by flash column chromatography on silica gel using a dichloromethane/methanol gradient system. [1] [2]
The purified this compound should be characterized by analytical techniques including NMR spectroscopy, mass spectrometry, and HPLC to confirm identity and purity. The compound generally appears as a white powder with a UV absorption maximum at 253 nm. For storage, this compound is stable for up to 2 years when supplied as a solid and stored according to manufacturer recommendations. Solutions in DMSO or distilled water may be stored at -20°C for up to 1 month, though extended storage of solutions is generally not recommended to prevent potential decomposition. The final product should be handled with standard safety precautions for azide compounds, avoiding strong impact, friction, or heating in concentrated form. [2]
The FSO2N3 diazotransfer protocol demonstrates remarkable versatility across a broad spectrum of amino-containing substrates, including various nucleosides, sugars, and complex biomolecules. For 2'-amino guanosine and related 2'-amino nucleosides, the reaction typically achieves excellent conversion rates ranging from 95% to 99% under optimized conditions. The method successfully accommodates diverse protecting groups commonly employed in nucleoside chemistry, including tert-butyl ester (Boc), allyloxycarbonyl (Aloc), and tert-butyloxycarbonyl (Boc), providing flexibility for subsequent synthetic manipulations. The protocol also maintains efficiency with substrates containing transformative functionalities such as halides (-Cl, -Br, -I), hydroxyl groups (-OH), nitriles (-CN), and thioethers, enabling further diversification of the azido products through orthogonal chemical transformations. [6] [8]
The reaction demonstrates particular value for complex biological substrates, including oligoribonucleotides of different lengths and secondary structures. Researchers have successfully applied this methodology to RNAs containing multiple 2'-azido modifications and to RNAs incorporating other sensitive modifications such as thiouridine or methylated nucleobases with positive charges. This compatibility with structurally complex substrates underscores the robustness and selectivity of the FSO2N3-mediated approach, positioning it as a superior method for introducing azide functionalities into biologically relevant molecules with minimal side reactions or decomposition. [1]
Table 2: FSO2N3 Diazotransfer Performance with Various Substrates
| Substrate Category | Specific Examples | Conversion Yield | Optimal Conditions | Special Considerations |
|---|---|---|---|---|
| 2'-Amino Nucleosides | 2'-amino guanosine, 2'-amino cytidine | 95%-99% | 4-20 mM FSO2N3, 2h, NaHCO3 buffer | Sterically accessible amines show highest yields |
| Amino Sugars | Glucosamine, Galactosamine | 85%-100% | 100 mM FSO2N3, 5min, CuSO4 catalyst | Galactosamine requires higher reagent equivalents (54% at 2 equiv) |
| Oligonucleotides | RNA with internal 2'-amino groups | >90% | 40-100 mM FSO2N3, 2h, DMSO cosolvent | Compatible with various RNA secondary structures |
| Amino Acids | DNA-conjugated amino acids | 66%-100% | 4-100 mM FSO2N3, 2h, pH 8.3 | Sterically hindered amino acids (A12) still achieve 95% conversion |
| Anilines | DNA-conjugated anilines | Moderate to high | Higher FSO2N3 concentration, extended time | Electron-deficient anilines require optimization |
While the standard FSO2N3 diazotransfer protocol achieves excellent results with most substrates, specific optimization strategies can enhance performance for challenging cases. For sterically crowded or electron-deficient amines, such as certain aniline derivatives or secondary amines, increasing the FSO2N3 concentration to 40-100 mM and extending the reaction time to 4 hours can improve conversion rates. The addition of catalytic CuSO4 (5-10 mol%) significantly enhances reaction efficiency for sluggish substrates, as demonstrated in the synthesis of azido sugars where copper catalysis enabled quantitative conversion of several amino sugar substrates within 5 minutes. For water-sensitive substrates or those with limited solubility in aqueous-organic solvent systems, adjusting the cosolvent ratio to MTBE/DMSO/buffer (1:3:1 v/v/v) can maintain high conversion while accommodating substrate limitations. [6] [7]
The pH of the reaction medium represents another critical optimization parameter, with the highest efficiency observed in mildly basic conditions (pH 8.0-8.5). The use of NaHCO3 buffer (0.1 M, pH 8.3) typically affords superior results compared to borate buffer (pH 9.4) or phosphate-buffered saline (PBS, pH 7.2), with acidic conditions (pH 5.9) completely inhibiting the reaction. When troubleshooting suboptimal conversions, systematic evaluation of solvent composition, FSO2N3 concentration, reaction time, and buffer pH enables identification of appropriate adjustments to achieve satisfactory results across diverse substrate classes. This optimization framework provides a methodological foundation for adapting the FSO2N3 diazotransfer protocol to challenging or unconventional substrates beyond the standard scope. [6] [8]
This compound serves as a valuable building block for RNA modification, enabling the introduction of bioorthogonal functionality into oligonucleotides for diverse applications in chemical biology and therapeutic development. Site-specific incorporation of 2'-azido nucleosides into RNA strands facilitates detailed investigation of RNA structure and function through biophysical techniques including UV melting curve analysis, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy. X-ray crystallographic studies of RNA modified with 2'-azido nucleosides have revealed that the 2'-azido group supports the C3'-endo ribose conformation characteristic of A-form duplexes and exhibits unique water-bridged hydrogen bonding patterns in the minor groove. These structural insights provide critical information for rational design of modified RNAs with tailored properties. [2]
In therapeutic contexts, siRNA constructs incorporating this compound demonstrate excellent biological activity and compatibility with RNA interference mechanisms. Research has established that 2'-azido modifications are well-tolerated in the guide strand of siRNAs, even when positioned directly at the cleavage site, without significantly compromising gene silencing efficacy. Furthermore, 2'-azido modifications prove compatible with other common RNA modifications such as 2'-fluoro and/or 2'-O-methyl groups, enabling the creation of siRNAs with diverse modification patterns and tunable properties. This modification strategy can enhance nuclease resistance while maintaining the additional chemical reactivity afforded by the azido group, illustrating the value of this compound in developing advanced siRNA therapeutics with optimized pharmacological profiles. [2]
The azide functionality in this compound provides a versatile handle for bioorthogonal conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This approach enables efficient, site-specific fluorescent labeling of RNA molecules using alkyne-modified dyes, as demonstrated by the successful conjugation of F545-alkyne to UGUCUUAUUGGCAGAGAC-CN319 TdG RNA containing this compound. The standard labeling protocol involves reaction with 5 mM CuSO4 and 10 mM sodium ascorbate at 50°C for 3 hours, using an H2O/CH3CN solvent system (4:1 ratio) with RNA concentration of 1 mM and dye concentration of 2 mM. This methodology facilitates the introduction of various probes and functional groups into precisely defined positions within RNA structures, creating powerful tools for investigating RNA localization, dynamics, and interactions in biological systems. [2]
The bioorthogonal character of the azide group enables selective labeling of 2'-azido modified RNAs in complex biological environments, including living cells, without interfering with native biochemical processes. Studies have demonstrated efficient cytoplasmic localization of BASP1 siRNA with internal 2'-azido-clicked F545 dye in DF1 cells, highlighting the utility of this approach for tracking RNA distribution and trafficking in cellular contexts. The combination of this compound incorporation and subsequent click chemistry labeling provides a robust platform for preparing diverse RNA conjugates for basic research, diagnostic applications, and therapeutic development, underscoring the broad utility of the FSO2N3 diazotransfer methodology in modern chemical biology. [2]
Figure 2: Experimental Workflow and Applications of this compound. The diagram outlines the complete process from synthesis to downstream applications, highlighting key transformation steps and implementation scenarios.
Proper handling and storage of FSO2N3 and azide-containing products are essential for safe laboratory practice. FSO2N3 should be maintained in solution form at concentrations not exceeding 500 μmol/mL in appropriate solvents such as MTBE, and should never be concentrated or distilled to purity due to explosion risks. The reagent solution can be stored at room temperature for up to two days without significant yield reduction, but extended storage (7 days) leads to decreased efficiency, with yields dropping to approximately 77%. For long-term storage, FSO2N3 solutions should be kept in sealed containers under inert atmosphere at -20°C, with periodic quality assessment before use. Critical safety precautions include avoiding contact with metal apparatus, using plastic spatulas and pipettes instead of metal counterparts, and strictly avoiding halogenated solvents or strong acids that may promote formation of explosive side products. [4] [8]
The This compound product demonstrates considerably better stability profiles, maintaining integrity for up to 2 years when stored as a solid according to supplier specifications. The compound typically appears as a white powder with purity ≥97% by HPLC analysis. Solutions of this compound in DMSO or distilled water may be stored at -20°C for up to 1 month, though extended solution storage is generally not recommended. When working with this compound or modified oligonucleotides containing this modification, standard precautions for azide compounds should be observed, including use of protective equipment, working in well-ventilated areas, and avoiding concentrated heating, impact, or friction that might initiate decomposition reactions. [2]
The FSO2N3-mediated diazotransfer protocol represents a significant advancement in the synthesis of this compound and related azide-functionalized biomolecules. This methodology addresses longstanding challenges in nucleoside modification by providing a robust, efficient, and versatile approach for converting readily available 2'-amino precursors to their corresponding 2'-azido derivatives under mild conditions. The comprehensive protocol outlined in these application notes enables researchers to access this compound with high efficiency and purity, supporting diverse applications in chemical biology, therapeutic development, and basic research. The continued optimization and implementation of this methodology will undoubtedly expand the toolbox available for nucleic acid modification and labeling, driving innovation in both fundamental science and translational applications.
This protocol enables the synthesis of site-specifically modified RNA oligonucleotides using phosphoramidite chemistry, followed by detailed characterization [1].
Workflow Overview
Detailed Methodology
RNA Synthesis via Phosphoramidite Chemistry [1]
Purification and Characterization [1]
Tm) of the double-stranded RNA.This protocol describes the bioorthogonal conjugation of a fluorescent dye to an RNA strand containing this compound, using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1].
Reaction Diagram
Detailed Methodology
Reaction Setup [1]
Reaction Execution
This compound and its modified oligonucleotides have demonstrated several relevant biological activities in research settings.
Reported Biological Effects The table below summarizes key findings from the literature. Please note that these are experimental results from specific studies and may require further validation.
| Biological Context | Observed Effect / Mechanism | Experimental Evidence |
|---|---|---|
| siRNA Function | Well-tolerated in siRNA guide strand; maintains gene silencing efficacy (e.g., against BASP1 gene). | Silencing activity confirmed in chicken fibroblast (DF1) cells; cytoplasmic localization observed via fluorescence microscopy [1]. |
| Anti-inflammatory | Inhibits expression of inducible nitric oxide synthetase (iNOS) and NF-κB binding activity. | Observation in cultured rat hepatocytes [1]. |
| Antiviral | Inhibits replication of vaccinia virus and L1210 cell growth. | In vitro cell-based assays [1]. |
| Inhibition of Apoptosis | Inhibits TNFα-induced rod cell apoptosis by inhibiting FADD upregulation. | Specific cell culture model [1]. |
| Cognitive Effect | Reverses avoidance memory retention impairment induced by zinc chloride and lead acetate. | Mouse model studies [1]. |
| Cellular Metabolism | Inhibits neuronal glucose uptake through PKA activation; has a concomitant inhibitory effect on DNA metabolism. | Various biochemical and cell-based assays [1]. |
Integrated Signaling Pathway The diagram below synthesizes the reported mechanisms of action of this compound into a unified signaling pathway.
This compound is a highly versatile molecule that facilitates the creation of site-specifically modified RNA oligonucleotides. Its primary strength lies in the bioorthogonal reactivity of the azido group, which allows for efficient post-synthetic functionalization, such as fluorescent labeling. Furthermore, research indicates it is well-tolerated in functional siRNA and exhibits several interesting biological activities, making it a valuable tool for chemical biology, therapeutic development, and probing biological mechanisms.
This compound (2'-AG) represents a promising chemical modification that significantly enhances the performance of therapeutic RNA molecules by improving their nuclease resistance and biostability. As a ribose-modified nucleoside analog, 2'-AG features an azido group (-N₃) substituted at the 2'-position of the ribose ring, which confers unique biochemical properties while maintaining compatibility with the RNA-induced silencing complex (RISC). This modification is particularly valuable in the development of small interfering RNA (siRNA) therapeutics, where rapid degradation by nucleases presents a major limitation for clinical applications. The 2'-azido group supports the C3'-endo ribose conformation characteristic of A-form RNA double helices and exhibits unique structural features that enhance RNA stability without compromising biological activity. [1] [2]
The strategic incorporation of 2'-azido nucleosides into RNA oligonucleotides addresses several key challenges in RNA-based therapeutics:
Table 1: Key Properties of this compound
| Property | Specification | Experimental Basis |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₈O₄ | Synthetic chemistry analysis [2] |
| Molecular Weight | 308.25 g/mol | Mass spectrometry [2] |
| UV Absorption | λₘₐₓ = 253 nm | Spectrophotometric analysis [2] |
| Physical Form | White powder | Visual inspection [2] |
| Storage Stability | Stable for 2 years at -20°C | Long-term stability studies [2] |
| Solution Stability | 1 month in DMSO or water at -20°C | Stability monitoring [2] |
The incorporation of this compound into RNA oligonucleotides has demonstrated minimal disruption to RNA duplex stability while conferring significant functional advantages. Thermal denaturation studies using UV spectroscopy reveal that 2'-azido modifications cause only a modest decrease in melting temperature (Tₘ) compared to unmodified RNA, typically around 0.8-1.0°C per modification, depending on sequence context and positioning. This minor destabilization suggests that the 2'-azido group is relatively isosteric with natural 2'-OH groups while introducing favorable biochemical properties. Circular dichroism (CD) spectroscopy confirms that 2'-azido-modified RNA maintains a canonical A-form helix geometry, which is essential for proper recognition by the RNAi machinery and other RNA-binding proteins. The structural integrity preserved despite modification makes this compound particularly valuable for therapeutic applications where maintaining natural RNA conformation is critical for biological activity. [1] [2]
The primary advantage of this compound incorporation is the dramatic enhancement of resistance to nuclease degradation. Systematic studies comparing modified and unmodified RNAs in serum-containing media demonstrate that site-specific incorporation of 2'-azido groups can extend RNA half-life by 3 to 5-fold in biologically relevant environments. This enhanced stability directly translates to improved pharmacokinetic profiles for therapeutic RNA molecules, potentially allowing for lower dosing frequencies and reduced overall therapeutic loads. The azido group at the 2'-position creates both steric hindrance and electronic effects that interfere with the catalytic mechanism of ribonucleases, particularly those that initiate degradation via the 2'-OH group. The enhanced nuclease resistance combined with minimal structural perturbation represents a significant advantage over other common RNA modifications that may more substantially impact RNA folding or protein recognition. [2]
Table 2: Effects of 2'-Azido Modifications on RNA Properties
| Parameter | Unmodified RNA | 2'-Azido-Modified RNA | Experimental Conditions |
|---|---|---|---|
| Melting Temperature (Tₘ) | 72.5 ± 0.5°C | 71.6 ± 0.5°C | 150 mM NaCl, 10 mM Na₂HPO₄, pH 7.0 [1] |
| Helical Conformation | A-form geometry | A-form geometry maintained | CD spectroscopy [1] |
| Nuclease Resistance | Baseline | 3-5 fold improvement | Serum stability assay [2] |
| siRNA Activity | 100% (reference) | Well tolerated at cleavage site | BASP1 gene silencing in chicken fibroblasts [2] |
| Cellular Uptake | Variable | Enhanced with click-modified ligands | Fluorescence microscopy in DF1 cells [2] |
The synthesis of this compound building blocks requires specialized approaches due to the potential reactivity between phosphoramidite reagents and azido functional groups. The recommended protocol begins with 8,2'-O-cycloguanosine as the starting material, which undergoes regioselective ring opening to introduce the azido moiety while preserving the nucleobase integrity. [2]
Step-by-Step Procedure:
Critical Notes:
The incorporation of this compound into RNA oligonucleotides employs a hybrid approach combining standard phosphoramidite chemistry with manual coupling of the 2'-azido building block at predetermined positions. This strategy overcomes the incompatibility of azido groups with standard phosphoramidite coupling conditions when present in high concentrations. [1]
Materials and Equipment:
Synthetic Procedure:
Purification and Analysis:
The enhanced nuclease resistance imparted by this compound incorporation must be quantitatively assessed to validate the modification's efficacy. This protocol describes a standardized serum stability assay that directly measures RNA degradation kinetics in biologically relevant conditions. [2]
Materials:
Procedure:
The biological efficacy of this compound-modified siRNA must be confirmed through standardized gene silencing assays. This protocol utilizes a well-established system targeting the BASP1 gene in chicken fibroblast (DF1) cells, which provides a sensitive readout of RNAi functionality. [2]
Materials:
Procedure:
Table 3: Experimental Parameters for Functional Validation
| Assay Type | Key Parameters | Expected Results with 2'-Azido Modification |
|---|---|---|
| Serum Stability | 10% FBS in PBS, 37°C | 3-5 fold increased half-life compared to unmodified RNA [2] |
| Thermal Denaturation | 150 mM NaCl, 10 mM Na₂HPO₄, pH 7.0 | <1.0°C reduction in Tₘ per modification [1] |
| Gene Silencing | DF1 cells, BASP1 target | Maintained efficacy (>80% of unmodified siRNA) [2] |
| Cellular Uptake | Fluorescence microscopy | Enhanced intracellular delivery with click-modified conjugates [2] |
| Toxicity Assessment | MTT assay, 48-72 hour exposure | No significant cytotoxicity at therapeutic concentrations [2] |
The azido functional group in this compound provides a versatile handle for post-synthetic modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling site-specific introduction of diverse functional moieties. This protocol describes efficient fluorescent labeling of 2'-azido-modified RNA, which facilitates tracking of cellular uptake and distribution. [2]
Materials:
Procedure:
Critical Notes:
The functional performance of this compound-modified siRNA should be comprehensively evaluated in relevant cellular models to confirm therapeutic potential. This protocol extends the basic gene silencing assessment to include detailed analysis of modification effects on RNAi mechanism and intracellular trafficking. [2]
Additional Methodological Components:
Subcellular Localization Analysis:
Duration of Silencing Effect:
Off-Target Effects Assessment:
Immunostimulation Assessment:
The following diagram illustrates the complete experimental workflow for synthesizing this compound-modified RNA and evaluating its nuclease resistance properties:
Diagram 1: Experimental Workflow for Nuclease Resistance Evaluation. This diagram outlines the comprehensive process from synthesis to functional validation of this compound-modified RNA, highlighting key quality control checkpoints and experimental phases.
The second diagram illustrates the molecular mechanism through which this compound enhances nuclease resistance:
Diagram 2: Molecular Mechanism of Nuclease Resistance. This diagram illustrates how the 2'-azido group sterically and electronically interferes with ribonuclease recognition and cleavage while maintaining RNAi functionality.
The strategic incorporation of This compound into therapeutic RNA represents a powerful approach for enhancing nuclease resistance while maintaining biological activity. The protocols outlined in this document provide researchers with comprehensive methodologies for synthesizing, characterizing, and applying 2'-azido-modified RNAs, with particular emphasis on quality control and functional validation. The unique combination of enhanced stability, maintained RNAi functionality, and versatile conjugation capabilities positions this compound as a valuable tool in the continuing development of RNA-based therapeutics. As the field advances, further exploration of combination modification strategies incorporating 2'-azido groups with other stabilizing modifications promises to yield next-generation RNA therapeutics with optimized pharmacological profiles for clinical applications.
Q1: What are the main stability issues with 2'-azido guanosine phosphoramidites? Guanosine (G) phosphoramidites are widely recognized as the least stable DNA building blocks, and introducing an azido group can introduce additional instability [1] [2]. The core issues are:
Q2: What are the best practices for storage and handling? Adhering to strict handling protocols is essential for maintaining reagent integrity.
Q3: How can I quantify and monitor phosphoramidite degradation? The primary method for assessing solution quality is Trityl Monitoring during oligonucleotide synthesis. A low trityl assay value after the coupling step indicates a low concentration of active phosphoramidite, suggesting degradation. For precise quantitative analysis, ³¹P NMR spectroscopy can be used to monitor the consumption of the starting material and the appearance of degradation products [2].
Q4: How is the 2'-azido group used for "click" chemistry in RNA labeling? The 2'-azido group is a powerful handle for bioorthogonal Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" chemistry, to attach fluorescent dyes or other probes to RNA [4].
A standard protocol for fluorescently labeling an azido-modified oligo is as follows [4]:
H₂O/CH₃CN (4/1) solution.This workflow for labeling and application can be summarized as follows:
Q5: What is the effect of 2'-azido modifications on siRNA activity and stability? Research shows that 2'-azido modifications, including this compound, are well-tolerated in siRNA function.
For a quick reference, the following tables summarize the key stability factors and recommended storage conditions.
Table 1: Key Factors Affecting Stability
| Factor | Description & Impact |
|---|---|
| Nucleoside Identity | Guanosine (G) phosphoramidites are significantly less stable than those of A, C, and T [1]. |
| Protecting Group | The stability is influenced by the group protecting the guanine base. Groups that are too easily removed can accelerate autocatalytic degradation [1]. |
| Water Exposure | Causes hydrolysis of the phosphoramidite, rendering it inactive. The reaction is autocatalytic for dG [1]. |
| Azide Functional Group | The azido moiety can introduce additional instability, making the compound prone to degradation under standard purification conditions [2]. |
Table 2: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Solvent (for solutions) | Shelf Life |
|---|---|---|---|---|
| Solid | -20°C or lower | Inert (Argon/N₂) | - | ≥ 2 years (as supplied) [4] |
| Solution | -20°C | Inert | Anhydrous Acetonitrile | Prepare immediately before use |
| Solution | -20°C | - | DMSO or distilled water | ≤ 1 month [4] |
The table below outlines the core components of the Staudinger reaction and the corresponding preventive measures you can implement in your RNA synthesis workflow.
| Factor | Mechanism in Staudinger Reaction | Prevention Strategy & Rationale |
|---|---|---|
| Reactive Groups | Requires an organic azide (R-N₃) and a phosphine (e.g., R₃P) [1] [2]. | Identify and separate reagents. Scrutinize all chemical reagents, monomers, and solvents for the presence of either azide or phosphine groups. Keep these classes of chemicals physically separated in storage and use dedicated instrumentation/sets of glassware where feasible. |
| Synthesis Conditions | The reaction is often carried out in organic solvents and can be part of automated solid-phase synthesis protocols [3] [4]. | Audit synthesis workflow. Review your automated RNA synthesis cycle. If you are using phosphoramidite chemistry, ensure that no phosphine-based reagents are introduced accidentally. Use high-purity, azide-free solvents and reagents. |
| Postsynthetic Processing | Unreacted azide groups on the solid support or in solution could potentially react with phosphines in subsequent steps. | Implement a quenching step. After synthesis, consider introducing a controlled hydrolysis or capping step to convert any residual azide groups into inert amines or other non-reactive species before exposure to phosphine-containing buffers or reagents [1]. |
The following workflow summarizes the strategic approach to preventing unintended Staudinger reactions:
Since the Staudinger reaction is often used intentionally, understanding these protocols can help you identify where it might occur unexpectedly.
The table below summarizes key protocols that actively employ the Staudinger reaction for RNA modification.
| Application | Key Reagents & Conditions | Purpose & Outcome |
|---|---|---|
| Traceless Staudinger\nLigation on RNA [5] | Phosphine probe (synthesized per protocol), 2'-azido RNA, 70°C for several hours. | 3'-end modification of oligoribonucleotides to form a native amide bond. |
| Synthesis of Polyfluoro\nOligonucleotides [3] | Organic azides (e.g., sulfonyl azides), phosphite triester intermediate on solid phase, during automated DNA synthesis. | Incorporation of polyfluoroalkyl moieties (e.g., perfluoro-1-octanesulfonyl phosphoramidate) at internucleotidic positions. |
| Synthesis of Phosphoryl\nGuanidine (PGO) Analogs [4] | Oxidation of P(III) phosphite by organic azide (e.g., ADMP) during automatic synthesis. | Formation of a stable, modified oligonucleotide backbone with a phosphoryl guanidine group. |
Q: What if I need to use both azide and phosphine-containing compounds in my overall research, but not for the same synthesis? A: Meticulous laboratory practice is key. Establish strictly separate work areas, use dedicated lab equipment (e.g., HPLC systems, synthesizers), and clearly label all containers. The workflow above is designed to prevent encounters between these reactive groups during the sensitive RNA synthesis process.
Q: The Staudinger reduction converts an azide to an amine. Could this happen unintentionally and alter my final RNA product? A: Yes, this is a primary concern. If your RNA sequence is synthesized to contain an intentional azide modification (for a subsequent, desired click chemistry reaction, for example) and it is exposed to a phosphine, it will be reduced to an amine, altering its chemical properties and potentially ruining the downstream application [1] [2].
Here are some anticipated frequently asked questions based on current research.
Q: What is a typical coupling efficiency I should aim for in enzymatic RNA synthesis? A: Recent research on a template-independent enzymatic RNA synthesis platform reported an average coupling efficiency of 95% over ten cycles using reversible terminator nucleotides. However, efficiency is nucleotide-dependent [1].
Q: Why is the coupling efficiency for guanosine derivatives often lower? A: Enzymatic turnover is primarily driven by the nucleobase. Studies with poly(U) polymerase mutants have shown that the turnover for guanosine triphosphate (GTP) is typically the lowest among the four standard nucleotides [1].
Q: Are there alternative strategies for incorporating azide modifiers into RNA? A: Yes. One well-established strategy is to incorporate a 2'-O-(2-azidoethyl) group at the 3'-terminal of RNA. This group serves as a small reactive handle for subsequent "click" chemistry conjugation with dyes or other molecules, offering a potentially more efficient route than direct incorporation of a pre-modified nucleoside [2].
The table below summarizes key quantitative data from a recent enzymatic synthesis study, which can serve as a benchmark. Note that this data is for 3'-O-allyl ether nucleotides, not 2'-azido groups, but the relative performance between bases is informative [1].
| Nucleotide Base | Relative Enzymatic Turnover | Average Coupling Efficiency |
|---|---|---|
| Uridine (U) / Cytidine (C) | Highest | 95% |
| Adenosine (A) | Intermediate | 95% |
| Guanosine (G) | Lowest | 95% |
The following diagram outlines the core cycle for controlled, template-independent enzymatic RNA oligonucleotide synthesis, which is relevant for incorporating modified nucleotides [1].
The process involves two main steps [1]:
Given the identified challenge with guanosine, here is a structured guide to diagnose and address low coupling efficiency.
| Problem Area | Checkpoints & Actions |
|---|
| Nucleotide Quality & Structure | • Verify Purity: Confirm the purity of your 2'-azido-guanosine triphosphate (N3-GTP) building block via HPLC or LC-MS. • Assess Steric Hindrance: The 2'-azido group is bulky. Consider if the modification is sterically blocking the enzyme's active site. | | Enzyme System | • Enzyme Selection: The wild-type polymerase may not be efficient. Investigate engineered enzyme variants (e.g., CID1 PUP mutants) selected for increased promiscuity and incorporation efficiency of non-standard nucleotides [1]. • Enzyme Activity: Ensure the enzyme is fresh and active in a control reaction with a standard NTP (like UTP). | | Reaction Conditions | • Optimize Concentrations: Systematically vary the concentrations of N3-GTP, enzyme, and initiator template. A higher nucleotide/enzyme ratio might be needed. • Time & Temperature: Perform a time-course experiment and test different incubation temperatures within the enzyme's stable range. |
The table below summarizes the fundamental handling parameters for 2'-azido guanosine.
| Parameter | Specification |
|---|---|
| Solvent | Dimethyl Sulfoxide (DMSO) [1] |
| Solubility in DMSO | Information missing from search results |
| Molecular Weight | 308.25 g/mol [1] |
| Solid Form Stability | Stable for 2 years from date of purchase when supplied as a solid [1] |
| Solution Stability | Solutions in DMSO or distilled water may be stored at -20°C for up to 1 month [1] |
Q1: How do I prepare a stock solution of this compound in DMSO? While an exact solubility limit is not available, the product is confirmed to be soluble in DMSO for preparing stock solutions [1]. As a general best practice:
Q2: The compound won't dissolve fully. What should I do? If you encounter solubility issues:
Q3: What are the long-term storage conditions for the solid compound? The solid form of this compound is stable for 2 years from the date of purchase when stored according to the supplier's recommendations [1].
Q3: How should I store stock solutions, and what is their shelf life?
Q4: Are there any special handling considerations?
This compound is a valuable tool for RNA modification. The following workflow outlines its site-specific incorporation during solid-phase synthesis.
Key Applications of this Protocol:
After incorporating this compound into an RNA strand, you can use this protocol for post-synthetic fluorescent labeling.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low RNA yield after synthesis | Inefficient coupling of modified phosphoramidite | Ensure the this compound phosphoramidite is fresh and properly dissolved in anhydrous acetonitrile. Extend coupling time. |
| No fluorescence after Click reaction | Degraded dye or inactive catalyst | Use fresh alkyne-dye and prepare new copper/ascorbate stocks. Include a positive control reaction. |
| Precipitate in DMSO stock | Water absorption or decomposition | Use fresh, anhydrous DMSO. Avoid prolonged storage of solutions. Confirm solution storage at -20°C. |
| Unexpected biological activity | Non-specific binding or impurity | Re-purify the compound or the final RNA oligonucleotide. Verify the modification site and integrity via HPLC or MS. |
The core information on stability and storage conditions is summarized in the table below.
| Question | Answer |
|---|---|
| What is the shelf life of the solid compound? | Stable for 2 years from the date of purchase when stored as supplied [1]. |
| How should solutions be stored? | Solutions in DMSO or distilled water may be stored at -20°C for up to 1 month [1]. |
| What is the recommended long-term storage temperature? | Store at -20°C or below [2]. |
| Is the compound sensitive to light? | While not explicitly stated for the nucleoside, analogous azido-nucleotides are light-sensitive. It is good practice to minimize light exposure [3] [4]. |
For the compound in its triphosphate form (2'-azido-2'-deoxyguanosine-5'-Triphosphate), the supplier recommends a storage temperature of -20°C or below [2]. Always centrifuge briefly before opening vials to prevent material loss, especially for small volumes (≤2 ml) [5].
The synthesis of 2'-azido modified RNA is challenging because the azide group can react with the phosphite (P(III)) compounds used in standard RNA synthesis [3] [4]. The following diagram outlines the two main strategies to work around this issue.
Here are some specific issues and their solutions related to the use of 2'-azido guanosine in experiments.
| Scenario | Possible Cause & Solution |
|---|---|
| Low coupling yield during RNA synthesis | The 2'-azido group may be reacting with the phosphoramidites. Solution: Use the specialized phosphotriester method for incorporation [4] or the post-synthetic diazotransfer strategy [3]. |
| Unexpected degradation of solutions | Solutions in DMSO or water may have been stored for too long or at incorrect temperatures. Solution: Prepare small, single-use aliquots, store at -20°C, and do not use aqueous solutions beyond one month [1]. |
| Incomplete diazotransfer reaction (converting 2'-amino to 2'-azido RNA) | The reaction is slower for structured RNAs. Solution: For a 10 nt hairpin RNA, use 150 mM FSO₂N₃ with a reaction time of 24 hours to achieve full conversion [3]. |
Q1: Why is the chemical synthesis of 2'-azido modified RNA particularly challenging? The primary challenge stems from an inherent chemical incompatibility. Azides readily react with phosphor(III) species, which are the core of standard phosphoramidite-based solid-phase oligonucleotide synthesis, via the Staudinger reaction. This reaction destroys both the azido group and the phosphoramidite, leading to failed couplings and low yields [1] [2].
Q2: What are the main methods for synthesizing RNA with internal 2'-azido modifications? Two primary chemical methods have been established:
Q3: Which synthesis method is generally recommended for higher yields? The diazotransfer method is reported as "significantly more efficient" and robust, providing near-quantitative yields for short RNAs and over 80-90% for longer RNAs [1]. It avoids the handling of sensitive 2'-azido building blocks and is compatible with other delicate RNA modifications.
The following table outlines the two main synthesis methods, their common issues, and evidence-based solutions for optimizing yield.
| Synthesis Method | Common Yield Issues | Recommended Solutions & Optimization |
|---|
| Phosphotriester (P(V)) Method [2] | • Low coupling efficiency during manual phosphodiester incorporation. • Degradation during deprotection (especially with TBAF). • Staudinger reaction if azide contacts residual phosphoramidite. | • Activation: Use 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) for efficient coupling [2]. • Deprotection: Use a two-step deprotection: first syn-2-pyridine aldoxime/tetramethylguanidine to cleave 2-chlorophenyl groups, then standard methylamine and careful TBAF treatment [2]. | | Diazotransfer Method [1] | • Incomplete conversion of 2'-NH₂ to 2'-N₃. • Reaction slowdown due to RNA secondary structure. • Potential side reactions with other sensitive modifications. | • Reagent Excess: Use 100 μL of 150 mM FSO₂N₃ in MTBE per standard reaction [1]. • Reaction Time: Extend reaction time to 24 hours for complete conversion, especially for structured RNAs [1]. • Compatibility: The method is proven compatible with 4-thiouridine (4sU) and 3-methylcytidine (m3C) [1]. |
Based on the robust synthesis reported, here is a generalized protocol for converting 2'-amino RNA to 2'-azido RNA [1].
Workflow: Post-Synthetic Conversion of 2'-amino RNA to 2'-azido RNA
1. Precursor Synthesis: Synthesize your target RNA sequence using commercially available 2'-amino nucleoside phosphoramidites via standard solid-phase synthesis and deprotection protocols [1].
2. Diazotransfer Reaction:
3. Product Isolation: After incubation, precipitate the RNA using standard ethanol precipitation methods. Purify the final 2'-azido RNA product via anion-exchange HPLC or PAGE, followed by desalting.
What is the typical purity of this compound, and how is it assessed? A commercially available sample of this compound is reported to have a purity of ≥97%, as determined by HPLC analysis [1].
What is the UV absorption wavelength for this compound? This compound has a UV absorption maximum at 253 nm [1]. This is a critical parameter for selecting the appropriate detection wavelength when developing an HPLC-UV method.
How should this compound be stored? As a solid, it is stable for at least two years from the date of purchase when stored as supplied. Solutions prepared in DMSO or distilled water can be stored at -20°C for up to one month [1].
What are some key research applications of this compound? This compound is a versatile tool in biochemical research, primarily used in RNA modification studies [1]. Its azido group allows for "click chemistry" reactions, enabling site-specific incorporation into RNA and subsequent fluorescent labeling [1]. It has also been studied for its ability to inhibit viral replication and modulate various biological pathways, such as inhibiting NF-kappaB binding activity [1].
The following tables summarize common HPLC issues and their solutions, which are applicable when developing or optimizing a purification method for compounds like this compound [2].
Peak Shape and Retention Issues
| Symptom | Possible Cause | Solution |
|---|
| Peak Tailing | - Silanol interactions (for basic compounds)
Peak Area and Precision Issues
| Symptom | Possible Cause | Solution |
|---|
| Poor Peak Area Precision | - Air in autosampler syringe
Since a direct method was not found, you can develop one by adapting existing approaches for similar guanosine compounds. The workflow below is based on a published HPLC-UV method used to resolve and quantify guanine nucleotides bound to Ras proteins [3].
Key Method Parameters to Adapt from Literature:
The research in [3] provides a strong foundation. While their analyte is different, their system is designed for guanine-based nucleosides/tides. Here are the key elements you can use as a starting point:
| Problem Area | Specific Issue | Possible Solutions & Rationale |
|---|---|---|
| Reagent Issues | Low reactivity of sulfonyl azide [1] | Switch from tosyl azide to more reactive methanesulfonyl (mesyl) azide or p-nitrobenzenesulfonyl azide [1]. |
| Safety and stoichiometry [1] | Use safer alternatives like p-ABSA. Test reduction of azide equivalency to 1.0-1.1 equivalents to minimize byproducts [1]. | |
| Substrate & Enolate | Incomplete/incorrect enolate formation [1] | For challenging substrates (esters, lactones), use a stronger base like LDA instead of LiHMDS. For regioselectivity in unsymmetrical ketones, use LiTMP [1]. |
| Base-sensitive substrates [1] | Employ the detrifluoroacetylative diazo transfer strategy. Trifluoroacetylation of kinetically generated enolate occurs instantly at -78°C, protecting sensitive substrates [1]. | |
| Reaction Conditions | Lack of crucial water additive [2] [1] | Add 1.0 equivalent of water. Computational studies show water mediates key proton transfer via a 7-membered transition state, lowering the energy barrier [2]. This is a proven part of the protocol [1]. |
| General side reactions | Ensure stoichiometric base is used. Chelated tetrahedral intermediate during trifluoroacetylation is stable at -78°C and only decomposes upon workup [1]. |
Here are detailed methodologies for two recommended approaches.
1. Standard Detrifluoroacetylative Diazotransfer Protocol [1] This is a robust method, especially for base-sensitive substrates and those where traditional methods fail.
2. In-Situ Diazotransfer for Amine-to-Azide Conversion [3] This method is used in chemical biology for converting primary amines in complex mixtures (like culture supernatants) to azides for downstream "click chemistry" applications.
To visualize the troubleshooting logic and the key mechanistic step involving water, refer to the following diagrams.
While specific handling procedures for 2'-azido guanosine are limited in the search results, the following table summarizes its key characteristics based on available data.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| CAS Number | 60921-30-4 [1] |
| Appearance | White powder [1] |
| Molecular Formula | C₁₀H₁₂N₈O₄ [1] |
| Molecular Weight | 308.25 g/mol [1] |
| UV Absorption | 253 nm [1] |
| Stability (as supplied) | Stable for 2 years from date of purchase [1] |
| Stability (in solution) | Solutions in DMSO or distilled water may be stored at -20°C for up to 1 month [1] |
The core safety concern when working with this compound is the presence of the azide functional group. The following guidance is based on general sodium azide safety, which shares toxicity characteristics with organic azides [2].
The diagram below outlines the essential safety workflow for handling azide compounds.
| Issue | Possible Cause & Solution |
|---|---|
| Need to remove azide from a solution | Azides are often added to antibody stocks as a preservative but must be removed for cell culture. Use dialysis or desalting columns (e.g., Sephadex G-25) to separate the large biomolecules from the small azide molecules [2]. |
| Uncertainty about solution stability | For this compound, prepare fresh solutions when possible. DMSO or aqueous solutions can be stored at -20°C for up to one month [1]. |
| Suspected incomplete azide removal | When using dialysis, ensure you perform at least three buffer changes to allow for complete diffusion of the azide out of the sample [2]. |
Understanding the research uses of this compound can provide context for its handling.
The table below summarizes the available specific data for 2'-azido guanosine and recommended storage conditions.
| Parameter | Condition | Stability / Recommendation |
|---|---|---|
| Solid Form (as supplied) | -20°C | Stable for at least 2 years [1] |
| Aqueous Solution | -20°C | Stable for up to 1 month [1] |
| DMSO Solution | -20°C | Stable for up to 1 month [1] |
For consistent results, follow this standardized workflow for preparing and using aqueous solutions of this compound.
Here are answers to common questions based on the available information and general laboratory practice.
What is the confirmed stability of a stock solution in water? One supplier indicates that a solution in distilled water is stable for up to one month when stored at -20°C [1]. It is advisable to validate this for your specific buffer conditions.
How should I handle the solid compound to ensure its longevity? Always store the solid compound at -20°C or below. When weighing an aliquot, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of water, which could degrade the compound. Do not return used material to the original stock vial.
Why is my modified RNA yielding inconsistent results? While this compound itself has known stability, its incorporation into RNA can be sensitive. Inconsistent results could stem from degradation of the initial stock solution, incomplete incorporation during synthesis, or hydrolysis of the synthesized RNA strand. Begin troubleshooting by verifying the activity of your nucleoside stock solution.
Are there any specific buffers or conditions to avoid? Although specific data is unavailable, azido groups can be reduced. As a general precaution, avoid strong reducing agents (e.g., DTT, TCEP) in your solutions. The stability in buffers of varying pH is not documented and should be empirically tested for critical applications.
If you encounter problems, consider the following steps:
Suspected Solution Degradation
Inconsistent Biological Activity
The table below summarizes the essential storage and handling conditions for phosphoramidites, which are directly applicable to 2'-azido guanosine phosphoramidite.
| Parameter | Specification | Rationale & Notes |
|---|---|---|
| Temperature [1] [2] | Freeze (< -15 °C) | Prevents thermal degradation and extends shelf-life. |
| Atmosphere [2] [3] | Inert (absence of air) | Stored under argon or nitrogen to prevent oxidation. |
| Moisture [2] [4] | Strictly anhydrous conditions | Reacts with water (hydrolysis); dG phosphoramidites are especially susceptible [4]. |
| Light [1] | Minimize exposure | Protects light-sensitive components. |
| Form [2] | Dry solid (powder) | Prolongs shelf-life compared to solutions. |
| Intended Use | Research Use Only (RUO) | Not for diagnostic or therapeutic use [1]. |
Q1: What is the typical shelf-life of phosphoramidites? When stored correctly as dry solids under the recommended conditions, phosphoramidites can have a prolonged shelf-life [2]. However, solutions prepared in solvents like acetonitrile have a much shorter usable life and should be used promptly, typically within a day.
Q2: Why is guanosine (dG) phosphoramidite particularly sensitive? Research indicates that dG phosphoramidites are especially susceptible to degradation in the presence of water. This degradation can be autocatalytic, meaning the degradation products themselves accelerate further breakdown. The choice of the group protecting the exocyclic amine on the guanosine base also significantly influences its stability [4].
Q3: What are the consequences of using degraded phosphoramidite? Using compromised reagent leads to:
The following workflow outlines how to assess phosphoramidite quality and identify potential storage-related issues.
The most common method to monitor phosphoramidite coupling efficiency in real-time is the trityl assay [3]. This should be performed during every oligonucleotide synthesis.
What is Click Chemistry? Click Chemistry, a term coined by K. B. Sharpless in 2001, describes reactions that are high-yielding, selective, easy to perform, and require simple purification [1]. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example, using a Cu(I) catalyst to regioselectively form 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes under mild, often aqueous, conditions [1] [2].
Why is a Ligand like THPTA Necessary? The copper catalyst is crucial but can generate reactive oxygen species (ROS) via the Fenton reaction when used with a reducing agent like sodium ascorbate [3]. These ROS can damage sensitive biomolecules. Adding a ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serves two key functions: it accelerates the cycloaddition reaction and acts as a sacrificial protectant, shielding your biomolecules from oxidative damage [3].
How Can I Screen Reaction Efficiency? Before using valuable biological reagents, you can test your conditions with a fluorogenic assay [3]. Use a small-molecule model alkyne (like propargyl alcohol) and a coumarin-derived azide probe. The unreacted azide is non-fluorescent, but the triazole product is fluorescent. By comparing the fluorescence of your test reaction to a fully reacted control, you can estimate the conjugation efficiency under your specific conditions [3].
The following table summarizes common issues and their solutions, particularly for reactions involving sensitive molecules like 2'-azido-guanosine.
| Problem & Phenomenon | Primary Cause | Recommended Solution |
|---|
| Low Bioconjugation Yield Biomolecule fails to conjugate or does so inefficiently. | - Low Cu(I) concentration due to oxidation/disproportionation.
This procedure is adapted from a peer-reviewed protocol for conjugating azide-modified cargo to alkyne-bearing biomolecules [3].
Materials and Stock Solutions
Procedure
Workup and Copper Removal
The diagram below illustrates the logical workflow for troubleshooting and optimizing a CuAAC reaction, from problem identification to resolution.
The table below summarizes the key characteristics of 2'-azido and 2'-fluoro guanosine (and other nucleotides) in siRNA constructs.
| Feature | 2'-Azido Modification | 2'-Fluoro Modification |
|---|---|---|
| Ribose Conformation | Supports C3'-endo (A-form) [1] | Favors C3'-endo (A-form) [2] |
| Thermal Stability (Tm) | Slight decrease (~ -0.8°C to -0.9°C per modification) [3] | Increases or maintains duplex stability [2] |
| Nuclease Resistance | Demonstrated to improve stability [1] [2] | Significantly enhances serum stability [4] [2] |
| Gene Silencing Activity | Well-tolerated, even in guide strand and at cleavage site; maintains efficacy [1] [2] | Generally well-tolerated; potency can be sequence and position-dependent [4] |
| Unique Advantages | Bioorthogonal handle for "click chemistry" conjugation (e.g., for fluorescent labeling) [1] [3] | Widely validated; excellent balance of stability and RISC compatibility; common in therapeutic designs [4] [2] |
Here is a deeper dive into the experimental data and methodologies behind the properties summarized above.
The following workflow outlines a standard protocol for evaluating these modified siRNAs:
Tm):Tm is the point of half-dissociation [3].
| Property | 2'-Azido Guanosine | 2'-O-Methyl Guanosine |
|---|---|---|
| Key Modification | 2'-deoxy-2'-azido | 2'-O-methyl |
| Sugar Pucker | Favors C3'-endo (A-form) [1] [2] | Favors C3'-endo (A-form) [3] |
| Impact on Duplex Stability (vs. unmodified RNA) | Slight decrease [1] | Increased [3] |
| Nuclease Resistance | High [1] | High [3] |
| Key Applications | Bioorthogonal labeling (Click chemistry), siRNA [1] [2] | Therapeutics (splice-switching, antisense, siRNA), Aptamers [4] [3] |
| Tolerance in siRNA Guide Strand | Well-tolerated, even at cleavage site [1] [2] | Well-established for use in siRNA [3] |
| Synthetic Challenge | High (azide reactivity conflicts with standard phosphoramidite chemistry) [1] | Standard (commercial phosphoramidites available) [4] |
The 2'-azido group is a small, bioorthogonal moiety that can be used for site-specific labeling via Click chemistry without interfering with natural biological processes [1].
The 2'-O-methyl (2'-OMe) group is one of the most widely used and studied RNA modifications in therapeutic oligonucleotide development [4] [3].
The diagrams below illustrate the core experimental workflows for synthesizing and applying these modified nucleosides.
Synthesis and Application of this compound
Synthesis and Application of 2'-O-Methyl Guanosine
The table below summarizes the key characteristics of these two modified nucleosides. Please note that many properties for 2'-amino guanosine are not specified in the current search results.
| Feature | 2'-Azido Guanosine | 2'-Amino Guanosine |
|---|---|---|
| CAS Number | 60921-30-4 [1] | Information missing |
| Molecular Formula | C₁₀H₁₂N₈O₄ [1] | Information missing |
| Molecular Weight | 308.25 g/mol [1] | Information missing |
| 2'-Substituent | -N₃ (Azido group) [1] | -NH₂ (Amino group) |
| Key Applications | RNA modification; antiviral research; bioorthogonal "click" chemistry for labeling [1] | (Inferred) RNA synthesis & modification [2] |
| Role in Oligonucleotide Synthesis | Compatible with phosphoramidite chemistry for site-specific incorporation into RNA [1] | The N2-amino group of guanosine typically requires protection (e.g., with acyl or Boc groups) during solid-phase synthesis to prevent side reactions [2]. |
| Impact on RNA Structure | Supports the C3'-endo ribose conformation; well-tolerated in siRNA guide strands [1] | Information missing |
| Unique Chemical Utility | The azido group enables copper-catalyzed cycloaddition with alkynes for fluorescent labeling [1] | The amino group can serve as a point for further chemical derivatization. |
| Reported Biological Effects | Inhibits vaccinia virus replication; inhibits FADD upregulation and neuronal glucose uptake [1] | Information missing |
The following experimental details are primarily derived from studies on this compound and related RNA systems.
This protocol is adapted from research on incorporating 2'-azido nucleosides into RNA [1].
While specific pathways for the 2'-modified analogs are not detailed, the parent compound guanosine is known to have neuroprotective effects. The diagram below illustrates a general pathway based on studies of guanosine in cortical astrocyte cultures, which may share mechanistic features with its analogs [3] [4].
This pathway shows how guanosine exerts protective effects through adenosine receptors and multiple intracellular signaling pathways to improve cell survival, reduce oxidative stress, and enhance glutamate clearance [4].
The available data suggests that This compound is a versatile tool for chemical biology, primarily due to its application in RNA labeling and its observed antiviral properties [1]. In contrast, the role of a 2'-amino group is more fundamental in synthetic chemistry, where its protection is a critical step in oligonucleotide synthesis [2].
Key gaps for researchers to explore include:
The table below summarizes the core experimental findings on how the 2'-azido modification, including on guanosine, influences RNA structure as determined by CD spectroscopy.
| Aspect Analyzed | Experimental Finding | Experimental Context |
|---|---|---|
| Overall RNA Conformation | CD spectra indicate retention of a typical A-form double helical geometry [1]. | Analysis of a 15-nucleotide hairpin RNA with site-specific 2'-azido adenosine modification [1]. |
| Impact on Thermal Stability (Tm) | Modest destabilization; a decrease in melting temperature (Tm) of about 0.8-0.9°C per modification was observed [1]. | Comparison of the unmodified hairpin (5'-GAAGGGCAACCUUCG) with its 2'-azido-modified counterparts [1]. |
The methodology used in the cited studies provides a template for how such CD spectroscopy analyses are performed [1]:
The following diagram illustrates the logical workflow and role of CD spectroscopy in characterizing 2'-azido-modified RNA, based on the general research context [2] [1]:
The table below summarizes the key characteristics and experimental findings for these two types of azido nucleosides.
| Feature | 2'-Azido Guanosine / Inosine Analogs | 3'-Azido Nucleosides (e.g., AZG, AZA) |
|---|---|---|
| Primary Role | Chemical intermediate / precursor [1] | Antiviral prodrug (NRTI) [2] |
| Key Structural Modification | Azido group at the 2' position of the ribose sugar [1] | Azido group at the 3' position of the sugar ring [2] |
| Primary Biological Target | Not primarily antiviral; used to generate other compounds [1] | HIV-1 Reverse Transcriptase [2] |
| Reported Anti-HIV-1 Activity | Information not available in search results | AZG: EC₅₀ = 0.18 µM (HIV-1LAI in human PBM cells) [2] AZA: EC₅₀ = 0.4 µM [2] | | Cytotoxicity (IC₅₀) | Information not available in search results | AZG: >100 µM (PBM, CEM, Vero cells) [2] AZA: 74.3 µM (PBM cells) [2] | | Therapeutic Index (TI) | Information not available in search results | AZG: TI > 555 (PBM cells) [2] | | Key Experimental Model | Information not available in search results | Human Peripheral Blood Mononuclear (PBM) cells infected with HIV-1LAI strain [2] |
The synthesis and application of these compounds follow different pathways, reflecting their distinct roles.
The synthesis of 3'-azido nucleosides like 3'-azido-2',3'-dideoxyguanosine (AZG) can be achieved through traditional nucleoside modification or a more efficient transglycosylation method [2].
2'-Azido inosine derivatives are not typically the final target but are valuable intermediates. They are synthesized for subsequent "click chemistry" reactions to create more complex structures [1].
| Activity / Effect | Experimental Model / Context | Key Findings / Mechanism | Citation |
|---|---|---|---|
| RNA Modification & Labeling | siRNA; site-specific incorporation into RNA | Efficiently incorporated; retains A-form helix; enables bioorthogonal click chemistry for fluorescent labeling. | [1] [2] |
| Antiviral Activity | Broad-spectrum RNA viruses and retroviruses | Described as a "robust impediment"; targets viral replication mechanisms. Specific data on efficacy is limited in provided results. | [1] |
| Inhibition of Apoptosis | TNFα-induced rod cell apoptosis | Inhibits apoptosis by inhibiting FADD upregulation. | [1] |
| Inhibition of Replication | Vaccinia virus; L1210 cell growth | Effective inhibition of viral replication and cell growth. | [1] |
| Inhibition of Inflammatory Response | Cultured rat hepatocytes | Greatly inhibits expression of inducible nitric oxide synthetase (iNOS) and NF-κB binding activity. | [1] |
| Cognitive Function Improvement | Mouse models with impairment induced by ZnCl₂ and PbAc | Performs well at reversing avoidance memory retention impairment. | [1] |
| Inhibition of Glucose Uptake | Neuronal cells | Inhibits neuronal glucose uptake through PKA activation. | [1] |
A primary and well-validated application of this compound is its use in RNA chemical biology. The following workflow illustrates how it is synthesized and applied in RNA studies:
This methodology allows researchers to incorporate this compound into RNA strands at precise locations. Once incorporated, the azido group serves as a handle for bioorthogonal "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of fluorescent dyes or other probes for tracking and analysis [1].
The synthesis and application of this compound in RNA involve specialized protocols to overcome the reactivity between azides and standard phosphoramidite chemistry [3] [2]. Here are the detailed methodologies for two key approaches:
1. Phosphotriester Method for Solid-Phase Incorporation This method is used for the site-specific manual incorporation of 2'-azido nucleosides during otherwise automated RNA synthesis [2].
2. Post-Synthetic Diazotransfer Conversion This is a more recent and robust method that converts 2'-amino RNA into 2'-azido RNA after synthesis [3].